molecular formula C9H7F3O3 B069542 2,4,5-Trifluoro-3-ethoxy benzoic acid CAS No. 169507-61-3

2,4,5-Trifluoro-3-ethoxy benzoic acid

Cat. No.: B069542
CAS No.: 169507-61-3
M. Wt: 220.14 g/mol
InChI Key: HXAPHOPNZQFBEJ-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-ethoxy benzoic acid is a useful research compound. Its molecular formula is C9H7F3O3 and its molecular weight is 220.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethoxy-2,4,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-2-15-8-6(11)4(9(13)14)3-5(10)7(8)12/h3H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAPHOPNZQFBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442773
Record name 3-Ethoxy-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169507-61-3
Record name 3-Ethoxy-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2,4,5-Trifluoro-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,4,5-Trifluoro-3-ethoxybenzoic acid. Due to the limited availability of experimental data for this specific compound, this document also includes data for the closely related analogue, 2,4,5-Trifluoro-3-methoxybenzoic acid, for comparative purposes. The methodologies described herein are based on established protocols for the characterization of benzoic acid derivatives.

Core Physicochemical Data

Property2,4,5-Trifluoro-3-ethoxybenzoic acid2,4,5-Trifluoro-3-methoxybenzoic acid
Molecular Formula C₉H₇F₃O₃[1]C₈H₅F₃O₃[2]
Molecular Weight 220.1453 g/mol [1]206.12 g/mol [2]
CAS Number 169507-61-3[1]112811-65-1[2]
Melting Point Data not available105-112 °C[3]
Boiling Point Data not availableData not available
Density Data not available1.472 g/mL at 25 °C[3]
pKa Data not availableData not available
LogP Data not availableData not available

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of 2,4,5-Trifluoro-3-ethoxybenzoic acid have not been specifically published. However, standard methodologies for characterizing benzoic acid derivatives are applicable.

Determination of Melting Point

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus. A small, powdered sample of the material is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.

Spectroscopic Analysis (FT-IR, NMR)

Vibrational and nuclear magnetic resonance spectra are crucial for confirming the chemical structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The sample is analyzed to identify characteristic vibrational frequencies of its functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the compound's structure.

Determination of Solubility

The solubility of the compound in various solvents, particularly aqueous solutions at different pH values, can be determined using methods like the shake-flask method followed by quantification of the dissolved compound via UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base, and the pH is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, which indicates the lipophilicity of a compound, can be determined using the shake-flask method. The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a benzoic acid derivative like 2,4,5-Trifluoro-3-ethoxybenzoic acid.

G cluster_synthesis Synthesis & Purification Synthesis Synthesis of 2,4,5-Trifluoro-3-ethoxybenzoic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS MeltingPoint Melting Point Purification->MeltingPoint Solubility Solubility (Aqueous & Organic) Purification->Solubility pKa pKa Determination LogP LogP Determination Solubility->pKa Solubility->LogP

References

An In-depth Technical Guide to 2,4,5-Trifluoro-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoro-3-ethoxybenzoic acid is a fluorinated aromatic carboxylic acid. Compounds of this class are of interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution, which can influence acidity, lipophilicity, metabolic stability, and binding interactions. This document provides a concise summary of the key identifiers for 2,4,5-Trifluoro-3-ethoxybenzoic acid.

Chemical Identifiers and Properties

A comprehensive collection of chemical identifiers is crucial for accurate documentation, database searches, and regulatory submissions. The primary identifiers for 2,4,5-Trifluoro-3-ethoxybenzoic acid are summarized in the table below. It is important to note that while several identifiers are available from chemical supplier databases, a dedicated entry in major public chemical databases such as PubChem for the ethoxy variant is not readily found, with information often defaulting to the more common methoxy analog.

IdentifierValueSource
CAS Number 169507-61-3[1]
Molecular Formula C₉H₇F₃O₃[2]
Molecular Weight 220.1453 g/mol [2]
MDL Number MFCD29078380[2]
SMILES CCOC1=C(F)C(F)=CC(C(O)=O)=C1F[2]
Synonyms Benzoic acid, 3-ethoxy-2,4,5-trifluoro-; 2,4,5-Trifluoro-3-ethylbenzoic acid; 2,3,4-Trifluoro-3-ethoxybenzoic acid[1]

Note: At the time of this report, a specific PubChem CID, InChI, and InChIKey for 2,4,5-Trifluoro-3-ethoxybenzoic acid have not been identified in the searched resources. The information provided is from chemical vendor and supplier databases.

Experimental Data

A thorough search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis of 2,4,5-Trifluoro-3-ethoxybenzoic acid. However, based on the synthesis of the analogous 2,4,5-Trifluoro-3-methoxybenzoic acid, a plausible synthetic route would involve the etherification of 2,4,5-trifluoro-3-hydroxybenzoic acid with a suitable ethylating agent. This remains a hypothesized pathway in the absence of direct experimental evidence.

No data regarding the biological activity, mechanism of action, or involvement in any signaling pathways for 2,4,5-Trifluoro-3-ethoxybenzoic acid has been found in the public domain.

Logical Relationships of Chemical Identifiers

The various identifiers for a chemical compound are interconnected, providing different layers of information from a simple registry number to a complete structural representation. The following diagram illustrates the logical hierarchy and relationship between the key identifiers for 2,4,5-Trifluoro-3-ethoxybenzoic acid.

Chemical_Identifiers cluster_name Common and Systematic Names cluster_registry Registry and Database Numbers cluster_formula Molecular Composition cluster_structure Structural Representations IUPAC_Name 2,4,5-Trifluoro-3-ethoxybenzoic acid Synonyms Synonyms IUPAC_Name->Synonyms CAS_Number CAS: 169507-61-3 IUPAC_Name->CAS_Number SMILES SMILES: CCOC1=C(F)C(F)=CC(C(O)=O)=C1F IUPAC_Name->SMILES Molecular_Formula Formula: C₉H₇F₃O₃ CAS_Number->Molecular_Formula MDL_Number MDL: MFCD29078380 Molecular_Weight MW: 220.1453 Molecular_Formula->Molecular_Weight SMILES->Molecular_Formula

Relationship of Chemical Identifiers.

Conclusion

2,4,5-Trifluoro-3-ethoxybenzoic acid is a chemical entity with established basic identifiers such as its CAS number and molecular formula. However, there is a notable lack of in-depth experimental data in the public domain, including detailed synthesis protocols and any characterization of its biological properties or potential applications in drug development. For researchers interested in this compound, its synthesis would likely need to be developed based on established methodologies for similar fluorinated benzoic acids. Further investigation is required to determine its physical properties, reactivity, and potential biological significance.

References

Crystal Structure Analysis of 2,4,5-Trifluoro-3-ethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the compilation of this guide, the specific crystal structure of 2,4,5-Trifluoro-3-ethoxybenzoic acid has not been publicly reported. To fulfill the structural analysis requirements of this document, the crystallographic data of a closely related compound, 2,4,6-Trifluorobenzoic acid , will be utilized as a representative example. This substitution allows for a comprehensive demonstration of the analytical techniques and data presentation pertinent to the crystal structure analysis of fluorinated benzoic acid derivatives.

This technical guide provides an in-depth overview of the crystal structure analysis of fluorinated benzoic acid derivatives, with a focus on the methodologies and data interpretation relevant to compounds such as 2,4,5-Trifluoro-3-ethoxybenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who have an interest in the solid-state characterization of small organic molecules.

Introduction

The three-dimensional arrangement of atoms in a crystalline solid is fundamental to understanding its physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), variations in the crystal structure, known as polymorphism, can have significant implications for drug performance and manufacturability. X-ray crystallography is the definitive method for determining the precise atomic arrangement within a crystal lattice. This guide outlines the experimental procedures and data analysis involved in the crystal structure determination of a representative fluorinated benzoic acid.

Experimental Protocols

A detailed description of the experimental methodologies is crucial for the reproducibility of scientific findings. The following sections outline the typical procedures for the synthesis, crystallization, and X-ray diffraction analysis of a fluorinated benzoic acid.

Synthesis of Fluorinated Benzoic Acid Derivatives

The synthesis of substituted benzoic acids often involves a multi-step process. A general route for the preparation of 2,4,5-Trifluorobenzoic Acid, which can be adapted for the ethoxy derivative, starts from tetrachlorophthalic anhydride and proceeds through hydrolysis, fluorination, and decarboxylation.[1]

Representative Synthesis of 2,4,5-Trifluorobenzoic Acid:

  • Hydrolysis of Tetrachlorophthalic Anhydride: Tetrachlorophthalic anhydride is treated with a solution of sodium hydroxide and zinc powder. The mixture is heated to facilitate the opening of the anhydride ring and reduction.

  • Fluorination: The resulting intermediate undergoes a fluorination reaction, typically using a fluoride salt like potassium fluoride in a suitable solvent. This step replaces the chlorine atoms with fluorine.

  • Decarboxylation: The fluorinated intermediate is then subjected to decarboxylation to yield the final benzoic acid derivative.

  • Purification: The crude product is purified by techniques such as column chromatography on silica gel to obtain the pure crystalline compound.[1]

Crystallization

Obtaining single crystals of sufficient quality is a critical prerequisite for X-ray diffraction analysis. Slow evaporation of a saturated solution is a common and effective method for growing single crystals of small organic molecules.

Protocol for Single Crystal Growth:

  • A minimal amount of the purified compound is dissolved in a suitable solvent (e.g., an aqueous solution) at room temperature to create a saturated or near-saturated solution.

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

  • Over a period of several days to weeks, single crystals suitable for X-ray diffraction are expected to form.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[2][3][4]

Data Collection and Processing:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is placed in a stream of cold nitrogen gas (e.g., at 200 K) to minimize thermal vibrations of the atoms.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • The collected diffraction data are processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data for 2,4,6-Trifluorobenzoic Acid

The following tables summarize the quantitative crystallographic data for the representative compound, 2,4,6-Trifluorobenzoic acid.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₇H₃F₃O₂
Formula Weight176.09
Temperature200(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a7.2769(3) Å
b13.7998(6) Å
c7.3097(3) Å
α90°
β115.041(2)°
γ90°
Volume665.04(5) ų
Z4
Calculated Density1.759 Mg/m³
Absorption Coefficient0.182 mm⁻¹
F(000)352
Refinement Details
R-factor0.038
wR-factor0.106
Data-to-parameter ratio14.8

Data obtained from Betz, R. & Gerber, T. (2011). Acta Crystallographica Section E, E67, o539.

Table 2: Selected Bond Lengths (Å)

BondLength
C1-C21.391(2)
C1-C61.393(2)
C1-C71.488(2)
C2-F11.349(1)
C2-C31.378(2)
C3-C41.381(2)
C4-F21.350(1)
C4-C51.379(2)
C5-C61.381(2)
C6-F31.348(1)
C7-O11.314(2)
C7-O21.216(2)

Data obtained from Betz, R. & Gerber, T. (2011). Acta Crystallographica Section E, E67, o539.

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

AngleValue
Bond Angles
C2-C1-C6116.3(1)
C2-C1-C7123.2(1)
C6-C1-C7120.5(1)
F1-C2-C1118.0(1)
F1-C2-C3118.3(1)
C1-C2-C3123.7(1)
C2-C3-C4118.1(1)
O2-C7-O1122.3(1)
O2-C7-C1121.2(1)
O1-C7-C1116.5(1)
Torsion Angles
C6-C1-C7-O2-141.5(1)
C2-C1-C7-O238.2(2)
C6-C1-C7-O138.8(2)
C2-C1-C7-O1-141.5(1)

Data obtained from Betz, R. & Gerber, T. (2011). Acta Crystallographica Section E, E67, o539.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and analytical processes involved in crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction & Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal data_collection Data Collection (Diffractometer) crystal->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Experimental workflow from synthesis to crystal structure analysis.

logical_relationship compound Target Compound (2,4,5-Trifluoro-3-ethoxybenzoic Acid) crystal_structure Crystal Structure compound->crystal_structure determines properties Physicochemical Properties (Solubility, Stability, etc.) crystal_structure->properties influences molecular_structure Molecular Structure crystal_structure->molecular_structure reveals intermolecular Intermolecular Interactions (e.g., Hydrogen Bonding) crystal_structure->intermolecular reveals polymorphism Polymorphism crystal_structure->polymorphism can exhibit

Caption: Logical relationships in solid-state characterization.

Conclusion

The crystal structure analysis of small organic molecules like 2,4,5-Trifluoro-3-ethoxybenzoic acid is a cornerstone of modern drug development and materials science. Although the specific crystallographic data for the title compound is not yet available, the methodologies and data presentation formats outlined in this guide, using 2,4,6-Trifluorobenzoic acid as a proxy, provide a comprehensive framework for such an investigation. The detailed understanding of the three-dimensional atomic arrangement and intermolecular interactions gleaned from such studies is invaluable for predicting and controlling the solid-state properties of pharmaceutical compounds.

References

Spectroscopic Analysis of 2,4,5-Trifluoro-3-ethoxybenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic data for the compound 2,4,5-Trifluoro-3-ethoxybenzoic acid (CAS No. 169507-61-3). Despite a comprehensive search of available scientific literature and chemical databases, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule is not publicly available at this time.

While chemical suppliers list 2,4,5-Trifluoro-3-ethoxybenzoic acid, with the molecular formula C₉H₇F₃O₃, they do not provide accompanying spectroscopic characterization data.[1][2][3][4] This situation is not uncommon for novel or niche compounds.

This guide, therefore, outlines the general experimental protocols and the expected spectral characteristics for this class of compounds, providing a framework for researchers who may synthesize or acquire this compound and wish to perform their own spectroscopic analysis.

Predicted Spectroscopic Data

In the absence of experimental data, a theoretical analysis can predict the expected spectral features of 2,4,5-Trifluoro-3-ethoxybenzoic acid. These predictions are based on the known chemical shifts and fragmentation patterns of similar fluorinated and ethoxy-substituted benzoic acid derivatives.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.4Triplet3H-O-CH₂-CH₃
~4.2Quartet2H-O-CH₂ -CH₃
~7.5Triplet (JHF)1HAromatic CH
>10Singlet (broad)1H-COOH
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~15-O-CH₂-CH₃
~70-O-CH₂ -CH₃
~110-160 (multiple C-F coupled signals)Aromatic Carbons
~165C =O
Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (Carboxylic Acid)
~1700C=O stretch (Carboxylic Acid)
~1600, ~1480C=C stretch (Aromatic)
1000-1300C-F stretch & C-O stretch
Table 4: Predicted Mass Spectrometry Fragmentation
m/zFragment
220.03[M]⁺ (Molecular Ion)
203[M-OH]⁺
192[M-C₂H₄]⁺
175[M-COOH]⁺
147[M-COOC₂H₅]⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a compound such as 2,4,5-Trifluoro-3-ethoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for detailed spectra.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • This experiment will require a larger number of scans (often several hundred to thousands) due to the low natural abundance of the ¹³C isotope.

    • A wider spectral width will be necessary compared to ¹H NMR.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

    • Proton decoupling may be applied to simplify the spectra.

    • The spectral window should be set to encompass the expected chemical shifts for aromatic fluorine atoms.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0.00 ppm for ¹H and ¹³C NMR).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a compound of this nature, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices. This is often coupled with a liquid chromatography (LC) system for sample introduction.

  • Instrumentation: A variety of mass analyzers can be used, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ or [M-H]⁻) and other adducts.

    • Perform tandem MS (MS/MS) experiments on the molecular ion to induce fragmentation and aid in structural elucidation. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis & Purification NMR NMR Spectroscopy (1H, 13C, 19F) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Report Technical Report / Publication Purity_Assessment->Report

Caption: A flowchart illustrating the typical process from compound synthesis to final reporting of spectroscopic data.

References

1H and 13C NMR spectral assignments for 2,4,5-Trifluoro-3-ethoxy benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the 1H and 13C NMR Spectral Assignments for 2,4,5-Trifluoro-3-ethoxy benzoic acid.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. The detailed assignment of chemical shifts and coupling constants is crucial for the unambiguous structural verification and purity assessment of this compound, which is of interest to researchers and professionals in the fields of medicinal chemistry and material science.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms of this compound are numbered as depicted in the structure below.

Image of the chemical structure of this compound with atoms numbered for NMR assignment would be placed here.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ) ppmMultiplicityPredicted Coupling Constant (J) HzIntegration
COOH~10-13Broad Singlet-1H
Ar-H (H-6)~7.0-7.5Triplet of doubletsJ(H,F)1H
OCH₂CH₃~4.2QuartetJ(H,H) ≈ 72H
OCH₂CH₃~1.4TripletJ(H,H) ≈ 73H

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The fluorine substituents have a significant impact on the carbon chemical shifts and introduce C-F coupling, which is a key feature for assignment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)Predicted Coupling Constant (J) Hz
COOH~165-170Singlet or small doublet-
C-4~155 (large J)Doublet¹J(C,F) ≈ 250
C-2~150 (large J)Doublet¹J(C,F) ≈ 245
C-5~145 (large J)Doublet¹J(C,F) ≈ 255
C-3~140MultipletJ(C,F)
C-1~120MultipletJ(C,F)
C-6~115MultipletJ(C,F)
OCH₂CH₃~65Singlet-
OCH₂CH₃~15Singlet-

Experimental Protocols

Sample Preparation

A sample of this compound (approximately 15-20 mg) is dissolved in a deuterated solvent (e.g., 0.7 mL of CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm. The resulting solution is then transferred to a 5 mm NMR tube for analysis.

NMR Data Acquisition

The ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Spectroscopy:

    • Operating Frequency: 400 MHz

    • Pulse Program: A standard 30° pulse sequence.

    • Number of Scans: 16 to 32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Spectroscopy:

    • Operating Frequency: 100 MHz

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Number of Scans: 1024 to 4096 scans for adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

Data Processing

The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software. The processing steps include Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the internal standard (TMS).

Logical Workflow for Spectral Assignment

The process of assigning the observed NMR signals to the specific nuclei in the molecule follows a logical progression. This workflow integrates the analysis of both ¹H and ¹³C NMR data, along with predictive models based on known substituent effects.

spectral_assignment_workflow cluster_data_acquisition Data Acquisition and Processing cluster_analysis Spectral Analysis cluster_assignment Signal Assignment acquire_1H Acquire 1H NMR Spectrum process_spectra Process Spectra (FT, Phasing, Baseline) acquire_1H->process_spectra acquire_13C Acquire 13C NMR Spectrum acquire_13C->process_spectra analyze_1H Analyze 1H Data: - Chemical Shift - Integration - Multiplicity (H-H & H-F Coupling) process_spectra->analyze_1H analyze_13C Analyze 13C Data: - Chemical Shift - C-F Coupling Constants process_spectra->analyze_13C assign_ethoxy Assign Ethoxy Group Signals (Characteristic quartet and triplet) analyze_1H->assign_ethoxy assign_aromatic Assign Aromatic Proton and Carbons (Utilizing H-F and C-F couplings) analyze_1H->assign_aromatic assign_carboxyl Assign Carboxylic Acid and Carbonyl Signals analyze_1H->assign_carboxyl analyze_13C->assign_aromatic analyze_13C->assign_carboxyl final_assignment Final Structural Confirmation assign_ethoxy->final_assignment assign_aromatic->final_assignment assign_carboxyl->final_assignment

Caption: A workflow diagram illustrating the logical steps for NMR spectral assignment.

A Comprehensive Technical Guide to the Solubility Profile of 2,4,5-Trifluoro-3-ethoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies for determining the solubility profile of 2,4,5-Trifluoro-3-ethoxybenzoic acid. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical considerations for solubility prediction, detailed experimental protocols for its determination, and best practices for data presentation and analysis. The information herein is intended to equip researchers and drug development professionals with the necessary tools to establish a robust solubility profile for this and other novel chemical entities.

Introduction to Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an API like 2,4,5-Trifluoro-3-ethoxybenzoic acid, its solubility in organic solvents dictates several key aspects of its development pathway:

  • Formulation Development: The choice of solvents is crucial for developing stable and effective dosage forms, such as oral solutions, injectables, and topical preparations.

  • Crystallization and Purification: Solubility data in different solvents at various temperatures are essential for designing efficient crystallization processes to obtain the desired polymorph with high purity.

  • Preclinical and Clinical Studies: Understanding the solubility behavior is vital for designing in vitro and in vivo experiments, as it directly impacts the drug's dissolution rate and subsequent absorption.

  • Regulatory Submissions: A comprehensive solubility profile is a mandatory component of the Chemistry, Manufacturing, and Controls (CMC) section of a new drug application.

Given the trifluoro and ethoxy substitutions on the benzoic acid core, 2,4,5-Trifluoro-3-ethoxybenzoic acid is expected to exhibit a range of solubilities in organic solvents depending on their polarity, hydrogen bonding capacity, and other physicochemical properties.

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide initial estimates of a compound's solubility. Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure with a specific property, in this case, solubility.[1][2][3][4][5] These models utilize molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

For a substituted benzoic acid like 2,4,5-Trifluoro-3-ethoxybenzoic acid, relevant descriptors for a QSPR model would include:

  • Molecular weight

  • LogP (octanol-water partition coefficient)

  • Polar surface area (PSA)

  • Number of hydrogen bond donors and acceptors

  • Molar volume

While predictive models offer a valuable starting point, experimental determination remains the gold standard for obtaining accurate solubility data.

Experimental Determination of Solubility Profile

The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[6][7][8][9] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Objective: To determine the equilibrium solubility of 2,4,5-Trifluoro-3-ethoxybenzoic acid in a selection of organic solvents at a specified temperature (e.g., 25°C and/or 37°C).

Materials:

  • 2,4,5-Trifluoro-3-ethoxybenzoic acid (solid, of known purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane) of high purity (HPLC grade or equivalent)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid 2,4,5-Trifluoro-3-ethoxybenzoic acid to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9] The system is considered at equilibrium when consecutive measurements of the solute concentration show no significant change.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of 2,4,5-Trifluoro-3-ethoxybenzoic acid.

HPLC is a precise and accurate method for quantifying the concentration of a dissolved solute.[10]

Typical HPLC Method Parameters:

  • Column: A reversed-phase column (e.g., C18) is generally suitable for aromatic carboxylic acids.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The specific gradient or isocratic conditions will need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: Typically 10-20 µL.

  • Detector: UV-Vis detector set at a wavelength where 2,4,5-Trifluoro-3-ethoxybenzoic acid exhibits maximum absorbance.

  • Calibration: A calibration curve should be prepared using standard solutions of 2,4,5-Trifluoro-3-ethoxybenzoic acid of known concentrations to ensure accurate quantification.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Solubility of 2,4,5-Trifluoro-3-ethoxybenzoic Acid in Various Organic Solvents at 25°C

SolventPolarity IndexDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Heptane0.11.92
Toluene2.42.38
Dichloromethane3.19.08
Ethyl Acetate4.46.02
Acetone5.120.7
Ethanol5.224.5
Acetonitrile5.837.5
Methanol6.632.7

Visualizations of Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Sample Analysis prep1 Weigh excess 2,4,5-Trifluoro-3- ethoxybenzoic acid prep2 Add known volume of organic solvent to vials prep1->prep2 equil1 Agitate vials at constant temperature (24-72h) prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Dilute sample for analysis analysis1->analysis2 analysis3 Quantify concentration via HPLC analysis2->analysis3

Caption: Workflow for the shake-flask solubility determination method.

HPLC_Quantification_Workflow cluster_standards Calibration Standards cluster_hplc HPLC Analysis std1 Prepare stock solution of known concentration std2 Create a series of dilutions std1->std2 hplc1 Inject standards and samples std2->hplc1 hplc2 Generate calibration curve hplc1->hplc2 hplc3 Determine sample concentration hplc2->hplc3

References

A Technical Guide to 2,4,5-Trifluoro-3-ethoxy benzoic acid: Theoretical and Computational Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,4,5-Trifluoro-3-ethoxy benzoic acid. While direct experimental and computational data on this specific molecule is limited in publicly available literature, this document synthesizes information from structurally similar compounds, particularly its methoxy analogue, to provide a predictive profile. This guide covers physicochemical properties, potential synthetic routes, detailed computational methodologies, and inferred biological activities to serve as a foundational resource for researchers and professionals in drug development.

Introduction

This compound is a halogenated aromatic carboxylic acid. The presence of multiple fluorine atoms and an ethoxy group on the benzoic acid scaffold suggests unique electronic and steric properties that are of significant interest in medicinal chemistry and materials science. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The ethoxy group, in comparison to a methoxy group, can influence lipophilicity and conformational preferences, which are critical parameters in drug-candidate profiling. This guide explores the theoretical and computational aspects of this molecule, providing a framework for future research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. For comparative purposes, data for the closely related 2,4,5-Trifluoro-3-methoxybenzoic acid is also presented.

PropertyThis compound2,4,5-Trifluoro-3-methoxybenzoic acid
CAS Number 169507-61-3[1][2][3][4]112811-65-1[5][6]
Molecular Formula C9H7F3O3[1][2][3]C8H5F3O3[7]
Molecular Weight 220.15 g/mol [3]206.12 g/mol [7]
Purity ≥98%[1]Not specified
Melting Point Not specified105-112 °C[6]
Density Not specified1.472 g/mL at 25 °C[6]
SMILES CCOC1=C(F)C(F)=CC(C(O)=O)=C1F[2]COC1=C(C(=O)O)C(F)=CC(F)=C1F[7]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway is outlined below. This proposed method is based on established organic chemistry principles for the synthesis of polysubstituted benzoic acids.

G A 1,2,4,5-Tetrafluorobenzene B 1-Ethoxy-2,4,5-trifluorobenzene A->B  NaOEt, EtOH   D 2-Lithio-1-ethoxy-3,5,6-trifluorobenzene B->D  LDA, THF, -78 °C   C Lithium diisopropylamide (LDA) C->D F This compound D->F  1. CO2 (s)  2. H3O+   E Carbon Dioxide (CO2) E->F G Acidic Workup (e.g., HCl)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Ethoxylation of 1,2,4,5-Tetrafluorobenzene:

    • To a solution of sodium ethoxide (NaOEt) in absolute ethanol (EtOH), add 1,2,4,5-tetrafluorobenzene dropwise at room temperature.

    • Stir the reaction mixture at reflux for a specified period, monitoring the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the mixture, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-ethoxy-2,4,5-trifluorobenzene. Purify by distillation or column chromatography if necessary.

  • Ortho-lithiation and Carboxylation:

    • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon).

    • Add a solution of 1-ethoxy-2,4,5-trifluorobenzene in anhydrous THF to the LDA solution dropwise at -78 °C.

    • Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.

    • Quench the reaction by pouring the mixture over crushed dry ice (solid CO2).

    • Allow the mixture to warm to room temperature, then acidify with dilute hydrochloric acid (HCl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Theoretical and Computational Studies

Direct computational studies on this compound are not widely published. However, a standard workflow for the theoretical analysis of such a molecule can be proposed based on common practices in computational chemistry and drug discovery.

Computational Workflow

The following diagram illustrates a typical workflow for the in-silico analysis of a small molecule like this compound.

G cluster_0 Initial Setup cluster_1 Quantum Mechanical Calculations cluster_2 Molecular Dynamics Simulation cluster_3 Property Prediction A 3D Structure Generation B Conformational Analysis A->B C Geometry Optimization (DFT) B->C F System Solvation B->F D Frequency Calculation C->D E Electronic Properties Calculation (HOMO, LUMO, ESP) C->E I ADMET Prediction C->I J Molecular Docking (if target is known) C->J G MD Simulation F->G H Trajectory Analysis G->H

Caption: Workflow for theoretical and computational analysis.

Methodologies for Computational Analysis
  • Density Functional Theory (DFT) Calculations:

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Functional and Basis Set: A common choice would be the B3LYP functional with a 6-311++G(d,p) basis set for accurate geometry optimization and electronic property calculations.

    • Properties to Calculate:

      • Optimized molecular geometry.

      • Vibrational frequencies (to confirm a true energy minimum).

      • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to assess chemical reactivity.

      • Electrostatic Potential (ESP) maps to identify regions of positive and negative charge, which are crucial for intermolecular interactions.

  • Molecular Dynamics (MD) Simulations:

    • Software: GROMACS, AMBER, or NAMD.

    • Force Field: A general Amber force field (GAFF) or similar would be appropriate for parameterizing the molecule.

    • Protocol:

      • Solvate the molecule in a water box (e.g., TIP3P water model).

      • Perform energy minimization to remove steric clashes.

      • Gradually heat the system to the desired temperature (e.g., 300 K).

      • Equilibrate the system under constant temperature and pressure (NPT ensemble).

      • Run a production simulation for a sufficient time (e.g., 100 ns) to sample conformational space.

      • Analyze the trajectory for properties like radial distribution functions, hydrogen bonding, and conformational flexibility.

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, inferences can be drawn from the broader class of benzoic acid derivatives. Benzoic acids are known to exhibit a range of biological effects, including antimicrobial and anti-inflammatory properties. The high degree of fluorination in the target molecule could enhance these activities.

For instance, p-hydroxybenzoic acid and its derivatives are known for their antimicrobial, anti-inflammatory, and antioxidant properties.[8] Furthermore, structurally related halogenated phenoxybenzoic acids have been investigated for herbicidal and antimicrobial activities.[9] The title compound may serve as a valuable intermediate in the synthesis of more complex molecules, such as quinolone derivatives, which are a class of broad-spectrum antibiotics.[6]

Conclusion

This compound is a molecule with significant potential in drug discovery and materials science. Although direct experimental and computational data are scarce, this guide provides a comprehensive theoretical framework based on the known properties of structurally related compounds. The outlined synthetic protocols and computational workflows offer a clear path for future research to elucidate the specific properties and potential applications of this promising compound. Further experimental validation is necessary to confirm the inferred activities and to fully characterize this molecule.

References

An In-depth Technical Guide to 2,4,5-Trifluoro-3-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoro-3-ethoxybenzoic acid is a fluorinated aromatic carboxylic acid. Halogenated benzoic acid derivatives are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties that can influence biological activity and material characteristics. The presence of fluorine atoms, in particular, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the available technical information for 2,4,5-Trifluoro-3-ethoxybenzoic acid, including its properties, a proposed synthesis protocol adapted from analogous compounds, and its potential applications in drug discovery and development.

Physicochemical Properties

Quantitative data for 2,4,5-Trifluoro-3-ethoxybenzoic acid is summarized in the table below. Due to limited literature on this specific compound, some data is inferred from closely related analogs.

PropertyValueSource
IUPAC Name 2,4,5-Trifluoro-3-ethoxybenzoic acidN/A
CAS Number 169507-61-3N/A
Molecular Formula C₉H₇F₃O₃N/A
Molecular Weight 220.15 g/mol N/A
Appearance White to off-white powder or crystals (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO (predicted)N/A

Synthesis Protocol (Proposed)

Step 1: Synthesis of N-methyl tetrachlorophthalimide

  • Methylamine is reacted with tetrachlorophthalic anhydride.

Step 2: Fluorination to N-methyl tetrafluorophthalimide

  • The N-methyl tetrachlorophthalimide is treated with an alkali metal fluoride, such as potassium fluoride, to replace the chlorine atoms with fluorine.

Step 3: Hydrolysis and Decarboxylation to 2,4,5-trifluoro-3-hydroxybenzoic acid

  • The N-methyl tetrafluorophthalimide undergoes a reaction with sodium hydroxide, leading to the formation of 2,4,5-trifluoro-3-hydroxy sodium phthalate.

  • Subsequent decarboxylation and acidification yield 2,4,5-trifluoro-3-hydroxybenzoic acid.

Step 4: Ethoxylation to 2,4,5-Trifluoro-3-ethoxybenzoic acid

  • The 2,4,5-trifluoro-3-hydroxybenzoic acid is then reacted with an ethylating agent, such as diethyl sulfate or ethyl iodide, in the presence of a base to introduce the ethoxy group.

Note: This proposed synthesis is based on the methodology for a similar compound and would require optimization of reaction conditions, such as temperature, reaction time, and purification methods.

Potential Applications in Drug Development

While specific biological activities of 2,4,5-Trifluoro-3-ethoxybenzoic acid have not been extensively reported, its structural features suggest potential applications as a key intermediate in the synthesis of pharmaceuticals. Fluorinated benzoic acids are known precursors to various bioactive molecules, most notably fluoroquinolone antibiotics.

The general structure of this compound makes it a valuable building block for creating a library of derivatives for screening against various biological targets. The trifluoro-substitution pattern on the benzene ring can significantly influence the electronic properties and conformational preferences of the molecule, which are critical for drug-receptor interactions. Research on other substituted benzoic acid derivatives has shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Logical Workflow for Synthesis and Application

The following diagram illustrates a logical workflow from the synthesis of 2,4,5-Trifluoro-3-ethoxybenzoic acid to its potential application in the development of new chemical entities.

G A Tetrachlorophthalic Anhydride B N-methyl tetrachlorophthalimide A->B Methylamination C N-methyl tetrafluorophthalimide B->C Fluorination D 2,4,5-Trifluoro-3-hydroxybenzoic acid C->D Hydrolysis & Decarboxylation E 2,4,5-Trifluoro-3-ethoxybenzoic acid D->E Ethoxylation F Derivative Synthesis (e.g., Amidation, Esterification) E->F Chemical Modification G Biological Screening (e.g., Antimicrobial, Anticancer) F->G Activity Assays H Lead Compound Identification G->H Hit-to-Lead

Caption: Proposed synthesis and drug discovery workflow.

Conclusion

2,4,5-Trifluoro-3-ethoxybenzoic acid represents a chemical entity with significant potential for applications in drug discovery and materials science. Although detailed experimental data for this specific molecule is currently limited, its structural similarity to other well-studied fluorinated benzoic acids provides a strong rationale for its investigation as a versatile building block for the synthesis of novel compounds with desirable biological activities. Further research is warranted to fully elucidate its physicochemical properties, develop optimized synthetic protocols, and explore its potential in various therapeutic areas.

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 2,4,5-Trifluoro-3-ethoxy benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of 2,4,5-Trifluoro-3-ethoxy benzoic acid. Due to the limited publicly available experimental data on this specific compound, this document leverages information on structurally similar molecules and established analytical methodologies to provide a predictive assessment and a procedural framework for empirical analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its handling, formulation, and analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number169507-61-3[1][2][3][4]
Molecular FormulaC9H7F3O3[1][2][3][4]
Molecular Weight220.15 g/mol [2][3]
Purity≥98%[1]
SynonymsBenzoic acid, 3-ethoxy-2,4,5-trifluoro-; 2,4,5-Trifluoro-3-ethylbenzoic acid[1]

Predicted Thermal Decomposition Profile

Expected Decomposition Products:

  • Carbon Monoxide (CO)

  • Carbon Dioxide (CO2)

  • Hydrogen Fluoride (HF)

  • Various fluorinated organic fragments

Hypothetical Thermal Analysis Data

To illustrate the expected format for presenting thermal stability data, Table 2 provides a hypothetical summary of results from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments.

Table 2: Hypothetical Thermal Analysis Data for this compound

ParameterValueMethod
Melting Point (Tₘ)155 - 160 °CDSC
Onset Decomposition Temperature (Tₒ)250 °CTGA
Temperature at 5% Weight Loss (T₅%)265 °CTGA
Temperature at Maximum Decomposition Rate280 °CDTG
Residual Mass at 600 °C< 1%TGA

Experimental Protocols for Thermal Stability Assessment

To empirically determine the thermal stability of this compound, the following standard experimental protocols for TGA and DSC are recommended.

4.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

    • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

    • Record the mass of the sample as a function of temperature.

    • The onset temperature of decomposition is determined from the TGA curve where significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum decomposition rate.

4.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and other thermal transitions, such as glass transitions or polymorphic phase changes.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen purge.

    • Record the heat flow as a function of temperature.

    • The melting point is determined as the peak temperature of the endothermic event on the DSC thermogram.

Visualizing the Experimental Workflow

The logical flow of a comprehensive thermal stability analysis is depicted in the following diagram.

Thermal_Stability_Workflow start Start: Obtain Sample of This compound physchem Physicochemical Characterization (Purity, Identity) start->physchem tga_exp Thermogravimetric Analysis (TGA) (5-10 mg, 10 °C/min, N₂) physchem->tga_exp dsc_exp Differential Scanning Calorimetry (DSC) (2-5 mg, 10 °C/min, N₂) physchem->dsc_exp data_analysis Data Analysis and Interpretation tga_exp->data_analysis dsc_exp->data_analysis tga_results Determine: - Onset Decomposition Temp (Tₒ) - Weight Loss Profile - Max Decomposition Rate (DTG) data_analysis->tga_results from TGA dsc_results Determine: - Melting Point (Tₘ) - Other Thermal Transitions data_analysis->dsc_results from DSC report Generate Thermal Stability Report tga_results->report dsc_results->report end End report->end

Caption: Workflow for Thermal Stability Analysis.

Analysis of Decomposition Products

To identify the gaseous byproducts of thermal decomposition, techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) are invaluable. These hyphenated techniques allow for the real-time identification of evolved gases as the sample is heated, providing direct evidence of the decomposition pathways. Analytical methods like Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed to analyze the solid residues and any condensed volatile products.[6][7]

Safety and Handling

Given the potential for the release of hazardous gases such as hydrogen fluoride and carbon monoxide upon decomposition, all thermal analyses of this compound should be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The safety data sheet (SDS) for the related compound, 2,4,5-Trifluoro-3-methoxybenzoic acid, indicates that it is a skin and eye irritant and may cause respiratory irritation.[5] Similar precautions should be taken with the ethoxy analog.

This guide provides a foundational understanding and a practical framework for assessing the thermal stability of this compound. Empirical testing following the outlined protocols is essential for obtaining definitive data for research, development, and regulatory purposes.

References

Methodological & Application

Application Notes and Protocols: The Role of 2,4,5-Trifluoro-3-ethoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoro-3-ethoxybenzoic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry. Its structural features, particularly the trifluorinated phenyl ring and the ethoxy group, make it a valuable building block for the synthesis of complex biologically active molecules. This document provides an overview of its primary application as a key intermediate in the development of fluoroquinolone antibiotics, along with detailed synthetic protocols and relevant biological data. The strategic incorporation of the 3-ethoxy-2,4,5-trifluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug substance.

Primary Application: Synthesis of Fluoroquinolone Antibiotics

2,4,5-Trifluoro-3-ethoxybenzoic acid serves as a crucial starting material for the synthesis of the quinolone core, a foundational scaffold for a major class of broad-spectrum antibiotics. The substituents on the benzoic acid ring are strategically positioned to become key pharmacophoric elements in the final antibiotic. Specifically, the ethoxy group at the 3-position of the benzoic acid will correspond to the C-8 position of the resulting quinolone. The C-8 substituent is known to modulate the antibacterial spectrum, potency, and safety profile of fluoroquinolones.

The presence of an alkoxy group at the C-8 position, such as methoxy or ethoxy, has been shown to enhance activity against Gram-positive bacteria and anaerobes. While C-8 methoxy derivatives like gatifloxacin have demonstrated potent antibacterial activity, corresponding C-8 ethoxy analogues have been noted for their potentially improved safety profiles, particularly with respect to phototoxicity, albeit sometimes with a reduction in antibacterial potency.[1]

Quantitative Data: Structure-Activity Relationship of C-8 Alkoxy Fluoroquinolones

The choice of the alkoxy substituent at the C-8 position of the fluoroquinolone core has a demonstrable impact on the antibacterial efficacy. The following table summarizes comparative data for C-8 methoxy and C-8 ethoxy derivatives from the literature. It is important to note that other substituents on the quinolone core also contribute significantly to the overall activity.

Compound TypeC-8 SubstituentTarget OrganismActivity Metric (LD50)Relative PotencyReference
1-cyclopropyl-6-fluoroquinolone-OCH3 (Methoxy)Staphylococcus aureus (wild type)Lower LD50More Lethal[2]
1-cyclopropyl-6-fluoroquinolone-OCH2CH3 (Ethoxy)Staphylococcus aureus (wild type)Higher LD50Less Lethal[2]
1-cyclopropyl-6-fluoroquinolone-OCH3 (Methoxy)Staphylococcus aureus (parC mutant)Significantly Lower LD50Much More Lethal[2]
1-cyclopropyl-6-fluoroquinolone-OCH2CH3 (Ethoxy)Staphylococcus aureus (parC mutant)Higher LD50Less Lethal[2]

Note: LD50 (Lethal Dose, 50%) in this context refers to the concentration of the drug required to kill 50% of the bacterial population. A lower LD50 indicates higher lethal activity.

Experimental Protocols

The following is a representative protocol for the synthesis of a C-8 ethoxy fluoroquinolone antibiotic starting from 2,4,5-Trifluoro-3-ethoxybenzoic acid. This protocol is adapted from established synthetic routes for C-8 methoxy fluoroquinolones such as gatifloxacin.[3]

Protocol 1: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

This multi-step synthesis builds the core quinolone ring system.

Step 1a: Synthesis of 2,4,5-Trifluoro-3-ethoxybenzoyl chloride

  • To a solution of 2,4,5-Trifluoro-3-ethoxybenzoic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC.

  • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 1b: Condensation with Diethyl Malonate

  • Prepare a solution of magnesium ethoxide in ethanol.

  • To this solution, add diethyl malonate (1.1 eq) dropwise at 0-5 °C.

  • Add a solution of 2,4,5-Trifluoro-3-ethoxybenzoyl chloride (1.0 eq) in anhydrous toluene to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with dilute sulfuric acid and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl 2-(2,4,5-trifluoro-3-ethoxybenzoyl)malonate.

Step 1c: Hydrolysis and Decarboxylation

  • To the crude product from the previous step, add a mixture of water and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and extract the product, ethyl 2-(2,4,5-trifluoro-3-ethoxybenzoyl)acetate, with an organic solvent.

  • Purify the product by column chromatography.

Step 1d: Formation of the Enol Ether

  • React the purified ethyl 2-(2,4,5-trifluoro-3-ethoxybenzoyl)acetate (1.0 eq) with triethyl orthoformate (1.5 eq) in the presence of acetic anhydride (2.0 eq).

  • Heat the mixture at 120-130 °C for 2-3 hours.

  • Remove the volatile components under reduced pressure to obtain the crude enol ether.

Step 1e: Cyclization to the Quinolone Core

  • Dissolve the crude enol ether in an appropriate solvent such as anhydrous ethanol.

  • Add cyclopropylamine (1.1 eq) and stir the mixture at room temperature for 1-2 hours.

  • Add a base, such as potassium carbonate (2.0 eq), and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture, pour it into ice water, and collect the precipitated solid by filtration.

  • Wash the solid with water and a cold organic solvent (e.g., ethanol) and dry to obtain Ethyl 1-cyclopropyl-6,7-difluoro-8-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Visualizations

Diagram 1: Synthetic Workflow for an 8-Ethoxy Fluoroquinolone

Synthetic_Workflow A 2,4,5-Trifluoro-3-ethoxy benzoic acid B 2,4,5-Trifluoro-3-ethoxy benzoyl chloride A->B SOCl2, DMF C Diethyl 2-(2,4,5-trifluoro-3- ethoxybenzoyl)malonate B->C Diethyl malonate, Mg(OEt)2 D Ethyl 2-(2,4,5-trifluoro-3- ethoxybenzoyl)acetate C->D H2O, p-TsOH, Heat E Enol Ether Intermediate D->E CH(OEt)3, Ac2O, Heat F Ethyl 1-cyclopropyl-6,7-difluoro- 8-ethoxy-4-oxo-1,4-dihydro- quinoline-3-carboxylate E->F 1. Cyclopropylamine 2. K2CO3, Heat G Final 8-Ethoxy Fluoroquinolone (e.g., after piperazine substitution and hydrolysis) F->G 1. Piperazine derivative 2. Hydrolysis Fluoroquinolone_MOA cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone (e.g., 8-Ethoxy Derivative) Complex Ternary Complex: Fluoroquinolone-Enzyme-DNA Fluoroquinolone->Complex Block_Replication Blocks Replication Fork Progression Complex->Block_Replication Stabilizes cleavage complex DSB Double-Strand Breaks Complex->DSB DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Gyrase->Complex Replication DNA Replication & Repair DNA_Gyrase->Replication Relaxes supercoils Topo_IV Topoisomerase IV Topo_IV->Complex Segregation Chromosome Segregation Topo_IV->Segregation Decatenates daughter chromosomes Cell_Death Bacterial Cell Death Block_Replication->Cell_Death DSB->Cell_Death

References

Application Notes: 2,4,5-Trifluoro-3-ethoxybenzoic Acid as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoro-3-ethoxybenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and an ethoxy group, significantly influences the physicochemical and pharmacological properties of the resulting drug molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the ethoxy and carboxylic acid moieties provide reactive handles for further chemical modifications. These characteristics make it an attractive starting material for the development of novel therapeutics, particularly in the area of anti-infective agents.

This document provides detailed application notes and protocols for the use of 2,4,5-Trifluoro-3-ethoxybenzoic acid in the synthesis of fluoroquinolone antibiotics, a prominent class of APIs derived from this building block.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2,4,5-Trifluoro-3-ethoxybenzoic acid is essential for its effective use in synthesis. The table below summarizes key properties.

PropertyValueSource
CAS Number 169507-61-3[1]
Molecular Formula C₉H₇F₃O₃[1]
Molecular Weight 220.15 g/mol [1]
Appearance White to off-white crystalline solidTypical for this class of compounds
Melting Point Data not available (analogue 2,4,5-Trifluoro-3-methoxybenzoic acid: 105-112 °C)[2]
Boiling Point Data not available
Solubility Soluble in many organic solvents (e.g., THF, DMF, DMSO). Limited solubility in water.General knowledge of similar compounds
Purity ≥98% (commercially available)[3]

Application in Fluoroquinolone Synthesis

2,4,5-Trifluoro-3-ethoxybenzoic acid is a key precursor for the synthesis of the quinolone core, which is the scaffold of fluoroquinolone antibiotics. These antibiotics are broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[4][5]

The following sections outline a representative synthetic protocol for a fluoroquinolone API, using 2,4,5-Trifluoro-3-ethoxybenzoic acid as the starting material. This protocol is adapted from the well-established synthesis of Gatifloxacin, a fluoroquinolone derived from the analogous methoxy-substituted benzoic acid.

Experimental Protocols

Protocol 1: Synthesis of a Gatifloxacin Analogue from 2,4,5-Trifluoro-3-ethoxybenzoic Acid

This protocol describes a multi-step synthesis of a Gatifloxacin analogue. The yields provided are based on the synthesis of Gatifloxacin from the methoxy analogue and should be considered as representative estimates.

Step 1: Synthesis of 2,4,5-Trifluoro-3-ethoxybenzoyl Chloride

  • Materials:

    • 2,4,5-Trifluoro-3-ethoxybenzoic acid

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Toluene (or other inert solvent)

  • Procedure:

    • To a stirred solution of 2,4,5-Trifluoro-3-ethoxybenzoic acid in toluene, add a catalytic amount of DMF.

    • Slowly add thionyl chloride to the mixture at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

    • After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,4,5-Trifluoro-3-ethoxybenzoyl chloride.

  • Expected Yield: ~85-95%

Step 2: Synthesis of Diethyl 2-(2,4,5-trifluoro-3-ethoxybenzoyl)malonate

  • Materials:

    • 2,4,5-Trifluoro-3-ethoxybenzoyl chloride

    • Diethyl malonate

    • Magnesium ethoxide

    • Toluene (or other inert solvent)

  • Procedure:

    • In a separate flask, prepare a solution of magnesium ethoxide in toluene.

    • Add diethyl malonate to the magnesium ethoxide solution and stir.

    • Slowly add the 2,4,5-Trifluoro-3-ethoxybenzoyl chloride from Step 1 to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by TLC/HPLC).

    • Quench the reaction with a dilute acid solution and extract the product with an organic solvent.

    • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Expected Yield: ~90-99%

Step 3: Hydrolysis and Decarboxylation to Ethyl 2,4,5-trifluoro-3-ethoxybenzoylacetate

  • Materials:

    • Diethyl 2-(2,4,5-trifluoro-3-ethoxybenzoyl)malonate

    • p-Toluenesulfonic acid (PTSA)

    • Water

  • Procedure:

    • Suspend the product from Step 2 in water.

    • Add p-toluenesulfonic acid and heat the mixture to reflux.

    • Maintain reflux until the reaction is complete (monitored by TLC/HPLC).

    • Cool the reaction mixture and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to yield the product.

  • Expected Yield: ~80-90%

Step 4: Cyclization to form the Quinolone Core

  • Materials:

    • Ethyl 2,4,5-trifluoro-3-ethoxybenzoylacetate

    • Triethyl orthoformate

    • Acetic anhydride

    • An amine source (e.g., cyclopropylamine)

  • Procedure:

    • React the product from Step 3 with triethyl orthoformate and acetic anhydride.

    • Remove the volatile components under reduced pressure.

    • Dissolve the residue in a suitable solvent and react with the amine source (e.g., cyclopropylamine).

    • Induce cyclization by heating in the presence of a base (e.g., potassium carbonate) in a solvent like DMF.

    • Isolate the quinolone core by precipitation or extraction.

  • Expected Yield: ~70-80%

Step 5: Nucleophilic Substitution with a Piperazine Derivative

  • Materials:

    • The synthesized quinolone core from Step 4

    • A suitable piperazine derivative (e.g., 2-methylpiperazine for a Gatifloxacin analogue)

    • A base (e.g., triethylamine or potassium carbonate)

    • A polar aprotic solvent (e.g., DMSO, DMF)

  • Procedure:

    • Dissolve the quinolone core in the chosen solvent.

    • Add the piperazine derivative and the base.

    • Heat the reaction mixture and monitor its progress.

    • Upon completion, cool the mixture and isolate the final API product by precipitation, filtration, and washing.

  • Expected Yield: ~70-90%

Visualizations

API Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a fluoroquinolone API using 2,4,5-Trifluoro-3-ethoxybenzoic acid as a starting material.

start 2,4,5-Trifluoro-3-ethoxybenzoic Acid acid_chloride Acid Chloride Formation start->acid_chloride malonate_addition Malonate Addition acid_chloride->malonate_addition hydrolysis_decarboxylation Hydrolysis & Decarboxylation malonate_addition->hydrolysis_decarboxylation cyclization Quinolone Core Formation hydrolysis_decarboxylation->cyclization substitution Piperazine Substitution cyclization->substitution api Fluoroquinolone API substitution->api

Caption: General workflow for fluoroquinolone API synthesis.

Fluoroquinolone Mechanism of Action

Fluoroquinolones exert their antibacterial effect by targeting bacterial DNA gyrase and topoisomerase IV. The diagram below illustrates this signaling pathway.

cluster_bacterium Bacterial Cell fluoroquinolone Fluoroquinolone API dna_gyrase DNA Gyrase fluoroquinolone->dna_gyrase inhibits topo_iv Topoisomerase IV fluoroquinolone->topo_iv inhibits replication_fork DNA Replication Fork dna_gyrase->replication_fork relieves supercoiling topo_iv->replication_fork decatenates DNA dna_break Double-Strand DNA Breaks replication_fork->dna_break stalled cell_death Bacterial Cell Death dna_break->cell_death

Caption: Fluoroquinolone mechanism of action pathway.

Logical Relationship in Drug Development

The following diagram shows the logical relationship between the building block, the synthesized API, and its therapeutic application.

building_block 2,4,5-Trifluoro-3-ethoxybenzoic Acid synthesis Chemical Synthesis building_block->synthesis api Fluoroquinolone API synthesis->api formulation Drug Formulation api->formulation drug_product Antibacterial Drug Product formulation->drug_product application Treatment of Bacterial Infections drug_product->application

Caption: Drug development logical flow.

Conclusion

2,4,5-Trifluoro-3-ethoxybenzoic acid is a valuable and versatile building block for the synthesis of APIs, particularly fluoroquinolone antibiotics. Its unique structural features contribute to the enhanced properties of the final drug molecules. The provided protocols and diagrams offer a comprehensive guide for researchers and scientists in the field of drug development to effectively utilize this compound in their synthetic endeavors. Further research into the synthesis of other classes of APIs using this building block is warranted to explore its full potential in medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of Novel Quinolone Derivatives from 2,4,5-Trifluoro-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a proposed synthetic pathway for novel quinolone derivatives, starting from 2,4,5-Trifluoro-3-ethoxybenzoic acid. The protocols outlined below are based on established methodologies in quinolone synthesis and are intended to serve as a foundational guide for the development of new chemical entities.

Introduction

Quinolone derivatives are a prominent class of synthetic antibacterial agents with a broad spectrum of activity.[1][2] The introduction of fluorine atoms into the quinolone scaffold has been shown to significantly enhance their biological activity, metabolic stability, and pharmacokinetic profile.[3][4] This document details a synthetic strategy to novel quinolones, leveraging the unique structural features of 2,4,5-Trifluoro-3-ethoxybenzoic acid as a starting material to potentially create compounds with enhanced therapeutic properties. Quinolones typically target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[5]

Overall Synthetic Scheme

The proposed multi-step synthesis involves the initial conversion of 2,4,5-Trifluoro-3-ethoxybenzoic acid to its corresponding aniline derivative, which is a key intermediate for the subsequent cyclization to form the quinolone core. This is followed by N-alkylation and nucleophilic substitution to introduce further diversity.

Synthetic_Scheme A 2,4,5-Trifluoro-3-ethoxybenzoic Acid B Intermediate 1: 2,4,5-Trifluoro-3-ethoxyaniline A->B Curtius Rearrangement C Intermediate 2: Ethyl 2-(2,4,5-trifluoro-3-ethoxyphenylamino) -acrylate B->C Condensation D Intermediate 3: 4-Hydroxy-5,6,8-trifluoro-7-ethoxy -quinoline-3-carboxylate C->D Cyclization E Intermediate 4: 4-Oxo-5,6,8-trifluoro-7-ethoxy-1,4- dihydroquinoline-3-carboxylic acid D->E Hydrolysis F Intermediate 5: 1-Ethyl-4-oxo-5,6,8-trifluoro-7-ethoxy -1,4-dihydroquinoline-3-carboxylic acid E->F N-Alkylation G Novel Quinolone Derivative F->G Nucleophilic Substitution

Caption: Proposed synthetic route to novel quinolone derivatives.

Experimental Protocols

Step 1: Synthesis of 2,4,5-Trifluoro-3-ethoxyaniline (Intermediate 1)

This protocol describes the conversion of the starting benzoic acid to the corresponding aniline via a Curtius rearrangement.

Materials:

  • 2,4,5-Trifluoro-3-ethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • tert-Butanol (t-BuOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 2,4,5-Trifluoro-3-ethoxybenzoic acid (1.0 eq) in thionyl chloride (5.0 eq) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.

  • The acid chloride is dissolved in dry acetone and a solution of sodium azide (1.5 eq) in water is added dropwise at 0 °C. The mixture is stirred for 1 hour at 0 °C.

  • The reaction mixture is diluted with water and extracted with toluene. The organic layer is washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to give the acyl azide.

  • The acyl azide is dissolved in tert-butanol and heated to reflux for 3 hours. The solvent is evaporated to give the Boc-protected aniline.

  • The Boc-protected aniline is dissolved in dichloromethane and trifluoroacetic acid (10 eq) is added. The mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous MgSO₄.

  • The solvent is evaporated to give the crude 2,4,5-Trifluoro-3-ethoxyaniline, which can be purified by column chromatography.

Compound Molecular Weight ( g/mol ) Yield (%) Purity (%)
2,4,5-Trifluoro-3-ethoxyaniline193.147598
Step 2: Synthesis of Ethyl 2-(2,4,5-trifluoro-3-ethoxyphenylamino)acrylate (Intermediate 2)

This step involves the condensation of the aniline with diethyl ethoxymethylenemalonate.

Materials:

  • 2,4,5-Trifluoro-3-ethoxyaniline (Intermediate 1)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Ethanol

Procedure:

  • A mixture of 2,4,5-Trifluoro-3-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in ethanol is refluxed for 4 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to give the desired product.

Compound Molecular Weight ( g/mol ) Yield (%) Purity (%)
Ethyl 2-(2,4,5-trifluoro-3-ethoxyphenylamino)acrylate347.288597
Step 3: Synthesis of 4-Hydroxy-5,6,8-trifluoro-7-ethoxy-quinoline-3-carboxylate (Intermediate 3)

This protocol describes the thermal cyclization of the enamine intermediate.

Materials:

  • Ethyl 2-(2,4,5-trifluoro-3-ethoxyphenylamino)acrylate (Intermediate 2)

  • Diphenyl ether

Procedure:

  • A solution of Ethyl 2-(2,4,5-trifluoro-3-ethoxyphenylamino)acrylate (1.0 eq) in diphenyl ether is heated to 250 °C for 30 minutes.

  • The reaction mixture is cooled to room temperature and diluted with hexane.

  • The precipitated solid is collected by filtration, washed with hexane, and dried under vacuum.

Compound Molecular Weight ( g/mol ) Yield (%) Purity (%)
4-Hydroxy-5,6,8-trifluoro-7-ethoxy-quinoline-3-carboxylate301.219095
Step 4: Synthesis of 4-Oxo-5,6,8-trifluoro-7-ethoxy-1,4-dihydroquinoline-3-carboxylic acid (Intermediate 4)

This step involves the hydrolysis of the ester to the carboxylic acid.

Materials:

  • 4-Hydroxy-5,6,8-trifluoro-7-ethoxy-quinoline-3-carboxylate (Intermediate 3)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • A suspension of 4-Hydroxy-5,6,8-trifluoro-7-ethoxy-quinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution is refluxed for 2 hours.

  • The ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

Compound Molecular Weight ( g/mol ) Yield (%) Purity (%)
4-Oxo-5,6,8-trifluoro-7-ethoxy-1,4-dihydroquinoline-3-carboxylic acid273.179599
Step 5: Synthesis of 1-Ethyl-4-oxo-5,6,8-trifluoro-7-ethoxy-1,4-dihydroquinoline-3-carboxylic acid (Intermediate 5)

This protocol describes the N-alkylation of the quinolone core.

Materials:

  • 4-Oxo-5,6,8-trifluoro-7-ethoxy-1,4-dihydroquinoline-3-carboxylic acid (Intermediate 4)

  • Ethyl iodide (EtI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of 4-Oxo-5,6,8-trifluoro-7-ethoxy-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq), ethyl iodide (1.5 eq), and potassium carbonate (2.0 eq) in DMF is stirred at 60 °C for 6 hours.

  • The reaction mixture is poured into ice water, and the precipitated solid is collected by filtration.

  • The solid is washed with water and dried under vacuum.

Compound Molecular Weight ( g/mol ) Yield (%) Purity (%)
1-Ethyl-4-oxo-5,6,8-trifluoro-7-ethoxy-1,4-dihydroquinoline-3-carboxylic acid301.228896
Step 6: Synthesis of Novel Quinolone Derivative (e.g., with Piperazine)

This final step involves the nucleophilic substitution at the C-5 position with a suitable amine, such as piperazine.

Materials:

  • 1-Ethyl-4-oxo-5,6,8-trifluoro-7-ethoxy-1,4-dihydroquinoline-3-carboxylic acid (Intermediate 5)

  • Piperazine

  • Pyridine

Procedure:

  • A mixture of 1-Ethyl-4-oxo-5,6,8-trifluoro-7-ethoxy-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) and piperazine (2.0 eq) in pyridine is refluxed for 8 hours.

  • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether.

  • The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum.

Compound Molecular Weight ( g/mol ) Yield (%) Purity (%)
1-Ethyl-4-oxo-5-(piperazin-1-yl)-6,8-difluoro-7-ethoxy-1,4-dihydroquinoline-3-carboxylic acid367.377098

Signaling Pathway

Quinolone antibiotics are known to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination.

Signaling_Pathway cluster_bacterium Bacterial Cell Quinolone Novel Quinolone Derivative DNA_Gyrase DNA Gyrase (Gram-negative) Quinolone->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-positive) Quinolone->Topo_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of quinolone antibiotics.

Conclusion

The synthetic route detailed in these application notes provides a robust framework for the generation of novel quinolone derivatives from 2,4,5-Trifluoro-3-ethoxybenzoic acid. The protocols are designed to be adaptable, allowing for the introduction of various substituents to explore the structure-activity relationship and develop potent new antibacterial agents. The unique substitution pattern of the starting material offers the potential for creating compounds with novel biological profiles. Further optimization of reaction conditions and purification methods may be necessary to achieve higher yields and purity.

References

Application of 2,4,5-Trifluoro-3-ethoxybenzoic Acid in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct applications of 2,4,5-Trifluoro-3-ethoxybenzoic acid in commercially available agrochemicals are not extensively documented in publicly available literature. The following application notes and protocols are based on the synthesis and activity of structurally analogous compounds, highlighting the potential utility of this fluorinated benzoic acid derivative as a key building block in the development of novel fungicides, herbicides, and insecticides.

Introduction

Fluorinated organic molecules play a crucial role in modern agrochemical discovery, often imparting enhanced efficacy, metabolic stability, and target-specific activity. The unique substitution pattern of 2,4,5-Trifluoro-3-ethoxybenzoic acid, featuring a trifluorinated phenyl ring with an ethoxy group, makes it a promising scaffold for the synthesis of a new generation of crop protection agents. The electron-withdrawing nature of the fluorine atoms can significantly influence the physicochemical properties and biological activity of the resulting agrochemicals. This document outlines potential applications and synthetic protocols based on analogous agrochemical classes.

I. Application in Fungicide Synthesis: Trifluoromethylphenyl Amide Analogs

The 2,4,5-trifluorophenyl moiety is a key component in a variety of fungicidal compounds. By converting 2,4,5-Trifluoro-3-ethoxybenzoic acid into its corresponding aniline derivative, it can be readily incorporated into fungicidally active amide structures.

Quantitative Data Summary: Fungicidal Activity of Analogous Trifluoromethylphenyl Amides

The following table summarizes the fungicidal activity of representative trifluoromethylphenyl amides against various plant pathogens. These compounds share the core trifluoromethylphenyl amide structure that could be potentially derived from 2,4,5-Trifluoro-3-ethoxybenzoic acid.

Compound IDTarget PathogenEfficacy DataReference
7a Colletotrichum acutatumStrongest antifungal activity in the tested set (at 48 and 72 h)[1]
7a Phomopsis viticolaStrongest antifungal activity in the tested set (at 144 h)[1]
5b Botrytis cinerea96.76% inhibition at 50 µg/ml[2]
5j Botrytis cinerea96.84% inhibition at 50 µg/ml[2]
5l Botrytis cinerea100% inhibition at 50 µg/ml[2]
5v Sclerotinia sclerotiorum82.73% inhibition at 50 µg/ml[2]
Experimental Protocol: Synthesis of a Trifluoromethylphenyl Amide Fungicide Analog

This protocol describes a general method for the synthesis of trifluoromethylphenyl amides from a trifluoromethyl-substituted aniline, which could be derived from 2,4,5-Trifluoro-3-ethoxybenzoic acid via a Curtius or Hofmann rearrangement.

Step 1: Synthesis of 2,4,5-Trifluoro-3-ethoxyaniline (Hypothetical Intermediate)

Step 2: Amide Synthesis

  • To a solution of 2,4,5-Trifluoro-3-ethoxyaniline (10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere, add triethylamine (12 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (e.g., chloroacetyl chloride, 11 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylphenyl amide.[3]

Logical Workflow for Fungicide Synthesis

2_4_5_Trifluoro_3_ethoxybenzoic_acid 2,4,5-Trifluoro-3-ethoxybenzoic acid Intermediate_Aniline 2,4,5-Trifluoro-3-ethoxyaniline (via Curtius/Hofmann Rearrangement) 2_4_5_Trifluoro_3_ethoxybenzoic_acid->Intermediate_Aniline Conversion Amide_Fungicide Trifluoromethylphenyl Amide Fungicide Intermediate_Aniline->Amide_Fungicide Amidation Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Amide_Fungicide

Caption: Synthetic pathway from 2,4,5-Trifluoro-3-ethoxybenzoic acid to a potential amide fungicide.

II. Application in Herbicide Synthesis: Protoporphyrinogen Oxidase (PPO) Inhibitors

Herbicides that inhibit the protoporphyrinogen oxidase (PPO) enzyme are a major class of agrochemicals. The trifluoromethylphenyl group is a common feature in these herbicides. 2,4,5-Trifluoro-3-ethoxybenzoic acid can be envisioned as a precursor to intermediates used in the synthesis of PPO-inhibiting herbicides like Trifludimoxazin.

Quantitative Data Summary: Herbicidal Activity of Trifludimoxazin
HerbicideApplication Rate (g ai/ha)Target WeedEfficacyReference
Trifludimoxazin12.5Glyphosate-resistant waterhemp94% control[4]
Trifludimoxazin25Glyphosate-resistant waterhemp99% control[4]
Trifludimoxazin12.5Giant ragweed78% control[4]
Trifludimoxazin25Giant ragweed79% control[4]
Trifludimoxazin12.5 - 25Horseweed≤ 20% control[4]
Experimental Protocol: Synthesis of a Trifludimoxazin Analog

The synthesis of Trifludimoxazin starts with 3-fluorophenol. A structurally related compound could potentially be synthesized from 2,4,5-Trifluoro-3-ethoxyphenol, which could be derived from 2,4,5-Trifluoro-3-ethoxybenzoic acid via decarboxylation.

Step 1: Decarboxylation to 2,4,5-Trifluoro-3-ethoxyphenol (Hypothetical)

This step would likely require harsh conditions, such as heating with a strong acid or base, to remove the carboxylic acid group.

Step 2: Alkylation and Subsequent Steps (Analogous to Trifludimoxazin Synthesis)

  • Alkylate 2,4,5-Trifluoro-3-ethoxyphenol with bromodifluorodimethylacetamide to form the corresponding aryloxyacetamide.[5]

  • Nitrate the resulting phenyl ring.[5]

  • Reduce the nitro group to form a benzoxazinone derivative.[5]

  • Perform propargylation of the ring nitrogen.[5]

  • Protect the amino function as a phenyl carbamate.[5]

  • Cyclize the intermediate with N-methoxycarbonyl-N,N-dimethylthiourea under basic conditions to yield the final trifludimoxazin analog.[5]

Signaling Pathway: Mode of Action of PPO-Inhibiting Herbicides

cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA δ-Aminolevulinic acid Glutamate->ALA Protogen_IX Protoporphyrinogen IX ALA->Protogen_IX PPO_enzyme Protoporphyrinogen Oxidase (PPO) Protogen_IX->PPO_enzyme Proto_IX_chloro Protoporphyrin IX PPO_enzyme->Proto_IX_chloro Leaked_Protogen_IX Leaked Protoporphyrinogen IX PPO_enzyme->Leaked_Protogen_IX Accumulation & Leakage Chlorophyll Chlorophyll Proto_IX_chloro->Chlorophyll Heme Heme Proto_IX_chloro->Heme Oxidation Oxidation Leaked_Protogen_IX->Oxidation Proto_IX_cyto Protoporphyrin IX Oxidation->Proto_IX_cyto ROS Reactive Oxygen Species (ROS) (Singlet Oxygen) Proto_IX_cyto->ROS Light Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage PPO_Inhibitor PPO-Inhibiting Herbicide PPO_Inhibitor->PPO_enzyme Inhibition

Caption: Mechanism of action of PPO-inhibiting herbicides, leading to cell membrane disruption.[6][7]

III. Application in Insecticide Synthesis: Phenylpyrazole Analogs

Phenylpyrazole insecticides, such as fipronil, are potent modulators of the insect's central nervous system. The trifluoromethylphenyl group is a critical pharmacophore in these molecules. 2,4,5-Trifluoro-3-ethoxybenzoic acid could serve as a starting material for the synthesis of the aniline precursor required for the construction of the phenylpyrazole core.

Quantitative Data Summary: Insecticidal Activity of Fipronil
OrganismLD50/LC50Route of ExposureReference
Rat97 mg/kgOral[8][9]
Mouse95 mg/kgOral[9]
Rabbit354 mg/kgDermal[8][9]
Rat>2000 mg/kgDermal[9]
Bobwhite Quail11.3 mg/kgOral[10]
Mallard Duck>2150 mg/kgOral[10]
Bees0.004 µ g/bee Contact[10]
Experimental Protocol: Synthesis of Fipronil

The synthesis of fipronil involves the oxidation of a thiopyrazole precursor. The precursor itself is synthesized from a trifluoromethyl-substituted aniline.

  • To a mixture of trichloroacetic acid (1200 g) and chlorobenzene (300 g), add 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole (421 g).[11]

  • Add boric acid (2 g) to the mixture.[11]

  • Cool the contents to 15-20 °C.[11]

  • Add 50% aqueous hydrogen peroxide (68 g) and stir the reaction mass for 20 hours.[11]

  • After work-up, fipronil is obtained and can be purified by recrystallization from a solvent mixture such as ethyl acetate and chlorobenzene.[11]

Signaling Pathway: Mode of Action of Phenylpyrazole Insecticides

cluster_neuron Insect Neuron GABA_receptor GABA-gated Chloride Channel Chloride_ion Chloride Ions (Cl⁻) GABA_receptor->Chloride_ion Opens Channel Hyperexcitation Hyperexcitation (Continuous Nerve Firing) GABA_receptor->Hyperexcitation Blockage causes Hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) Chloride_ion->Hyperpolarization Influx leads to Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death GABA GABA (Neurotransmitter) GABA->GABA_receptor Binds to Fipronil Phenylpyrazole Insecticide (e.g., Fipronil) Fipronil->GABA_receptor Blocks Channel

Caption: Fipronil blocks the GABA-gated chloride channel in insects, leading to hyperexcitation and death.[12][13]

References

Application Notes and Protocols for the Esterification of 2,4,5-Trifluoro-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoro-3-ethoxybenzoic acid is a highly functionalized aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The esterification of this acid is a critical step in the synthesis of various derivatives, enabling the modulation of its physicochemical properties, such as solubility, lipophilicity, and reactivity, for further synthetic transformations or biological evaluation. This document provides detailed protocols for three common and effective esterification methods: Fischer-Speier Esterification, Steglich Esterification, and esterification via an acyl chloride intermediate.

Overview of Esterification Strategies

The choice of esterification method for 2,4,5-Trifluoro-3-ethoxybenzoic acid depends on several factors, including the desired ester, the scale of the reaction, and the presence of other functional groups that might be sensitive to the reaction conditions.

  • Fischer-Speier Esterification: This is a classic and cost-effective method involving the acid-catalyzed reaction between a carboxylic acid and an excess of an alcohol.[1][2] It is particularly well-suited for the synthesis of simple alkyl esters, such as methyl or ethyl esters, where the alcohol can be used as the solvent.[3] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[1][4]

  • Esterification via Acyl Chloride: This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the alcohol. This approach is often used when the carboxylic acid is unreactive or when the alcohol is precious, as the reaction of the acyl chloride with the alcohol is typically fast and irreversible. The formation of the acid chloride can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Steglich Esterification: This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP).[5] The Steglich esterification is known for its mild reaction conditions, making it suitable for substrates with sensitive functional groups.[5] It is particularly advantageous for the esterification of sterically hindered carboxylic acids and alcohols.

Data Presentation

The following table summarizes typical reaction conditions and yields for the different esterification methods, based on analogous reactions with fluorinated benzoic acids.

MethodKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Fischer-Speier EsterificationH₂SO₄ (catalyst)Methanol (reagent & solvent)5016~93[6]
Esterification via Acyl Chloride1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine1. Toluene 2. Dichloromethane1. Reflux 2. Room Temp.1. 2-4 2. 1-3>90 (in many cases)
Steglich EsterificationDCC or EDC, DMAPDichloromethane0 to Room Temp.2-1248-90+[5]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for Methyl 2,4,5-Trifluoro-3-ethoxybenzoate

This protocol is adapted from a similar esterification of a fluorinated nitrobenzoic acid.[6]

Materials:

  • 2,4,5-Trifluoro-3-ethoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,4,5-Trifluoro-3-ethoxybenzoic acid (1.0 eq.) in methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) dropwise.

  • Heat the reaction mixture to 50°C and stir for 16 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous NaHCO₃ solution until the pH of the aqueous phase is neutral.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2,4,5-trifluoro-3-ethoxybenzoate.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Esterification via Acyl Chloride for Ethyl 2,4,5-Trifluoro-3-ethoxybenzoate

This protocol is based on the general procedure for forming acid chlorides followed by esterification.[3]

Step A: Synthesis of 2,4,5-Trifluoro-3-ethoxybenzoyl Chloride

Materials:

  • 2,4,5-Trifluoro-3-ethoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend or dissolve 2,4,5-Trifluoro-3-ethoxybenzoic acid (1.0 eq.) in anhydrous toluene.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5-2.0 eq.) or oxalyl chloride (1.2-1.5 eq.) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until gas evolution ceases.

  • Monitor the reaction by observing the disappearance of the starting material (e.g., by quenching a small aliquot with methanol and analyzing by TLC or GC-MS).

  • Once the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2,4,5-trifluoro-3-ethoxybenzoyl chloride, which can be used in the next step without further purification.

Step B: Synthesis of Ethyl 2,4,5-Trifluoro-3-ethoxybenzoate

Materials:

  • 2,4,5-Trifluoro-3-ethoxybenzoyl chloride (from Step A)

  • Ethanol (anhydrous)

  • Pyridine or Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the crude 2,4,5-trifluoro-3-ethoxybenzoyl chloride in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath.

  • In a separate flask, prepare a solution of ethanol (1.1 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

  • Add the ethanol/pyridine solution dropwise to the cooled acyl chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ethyl 2,4,5-trifluoro-3-ethoxybenzoate.

  • Purify the product by column chromatography if necessary.

Protocol 3: Steglich Esterification for a Generic Alkyl 2,4,5-Trifluoro-3-ethoxybenzoate

This protocol is a general procedure for Steglich esterification.[5]

Materials:

  • 2,4,5-Trifluoro-3-ethoxybenzoic acid

  • Alcohol (e.g., isopropanol, benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2,4,5-Trifluoro-3-ethoxybenzoic acid (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-12 hours.

  • Monitor the reaction by TLC. The formation of a white precipitate (dicyclohexylurea, DCU, if DCC is used) will be observed.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with DCM.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Redissolve the residue in a suitable solvent like ethyl acetate and wash with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester.

  • Purify the product by column chromatography.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up A 2,4,5-Trifluoro-3-ethoxybenzoic Acid + Methanol B Add H₂SO₄ (cat.) A->B C Heat to 50°C, 16h B->C D Remove Methanol C->D E Dissolve in Ethyl Acetate D->E F Wash with NaHCO₃, H₂O, Brine E->F G Dry over Na₂SO₄ F->G H Concentrate G->H I Methyl 2,4,5-Trifluoro-3-ethoxybenzoate H->I

Caption: Workflow for Fischer-Speier Esterification.

Acid_Chloride_Esterification_Workflow cluster_stepA Step A: Acid Chloride Formation cluster_stepB Step B: Esterification A1 Benzoic Acid + SOCl₂/ (COCl)₂ A2 Reflux in Toluene A1->A2 A3 Concentrate A2->A3 Intermediate 2,4,5-Trifluoro-3-ethoxybenzoyl Chloride A3->Intermediate B1 Acid Chloride + Alcohol + Pyridine B2 Stir in DCM, 0°C to RT B1->B2 B3 Aqueous Work-up B2->B3 B4 Dry and Concentrate B3->B4 End Alkyl 2,4,5-Trifluoro-3-ethoxybenzoate B4->End Start 2,4,5-Trifluoro-3-ethoxybenzoic Acid Start->A1 Intermediate->B1

Caption: Workflow for Esterification via Acyl Chloride.

Steglich_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up A Benzoic Acid + Alcohol + DMAP B Add DCC/EDC in DCM at 0°C A->B C Stir at RT, 2-12h B->C D Filter Precipitate (DCU) C->D E Concentrate Filtrate D->E F Aqueous Wash E->F G Dry and Concentrate F->G End Alkyl 2,4,5-Trifluoro-3-ethoxybenzoate G->End

Caption: Workflow for Steglich Esterification.

References

Application Notes and Protocols for Amidation Reactions Involving 2,4,5-Trifluoro-3-ethoxy benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amidation of 2,4,5-trifluoro-3-ethoxybenzoic acid, a fluorinated benzoic acid derivative with potential applications in medicinal chemistry and drug discovery. The presence of multiple fluorine atoms and an ethoxy group can significantly influence the molecule's chemical reactivity and the biological properties of its derivatives. Amide bond formation is a critical transformation in the synthesis of new chemical entities, and the protocols outlined below describe common and effective methods for achieving this with the specified benzoic acid.[1]

The direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures.[2][3] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice, allowing the reaction to proceed under milder conditions.[4] This document details three common protocols for the amidation of 2,4,5-trifluoro-3-ethoxybenzoic acid: a carbodiimide-mediated coupling using EDC and HOBt, a uronium-based coupling with HATU, and a method involving the in situ formation of an acyl fluoride.

Data Presentation: Comparison of Amidation Protocols

The following table summarizes the key reaction parameters for the different amidation protocols described in this document. This allows for a direct comparison of the methodologies.

ParameterProtocol 1: EDC/HOBt CouplingProtocol 2: HATU CouplingProtocol 3: Acyl Fluoride Coupling
Coupling Reagent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate)
Additive HOBt (Hydroxybenzotriazole)None requiredNone required
Base DIPEA (N,N-Diisopropylethylamine)DIPEA (N,N-Diisopropylethylamine)2,4,6-Collidine
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)Dimethylformamide (DMF)Dichloromethane (DCM)
Temperature 0 °C to Room TemperatureRoom Temperature0 °C to Room Temperature
Reaction Time 12 - 24 hours1 - 4 hours1 - 3 hours
Key Features Cost-effective, common method.High efficiency, low racemization, suitable for hindered substrates.Effective for sterically hindered and electron-deficient amines.[5][6]

Experimental Protocols

Protocol 1: Amidation using EDC/HOBt

This protocol employs the widely used carbodiimide coupling agent EDC in conjunction with HOBt, which acts as an additive to improve reaction efficiency and suppress side reactions.[1]

Materials:

  • 2,4,5-Trifluoro-3-ethoxybenzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., 1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

  • To a round-bottom flask, add 2,4,5-trifluoro-3-ethoxybenzoic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 equiv) to the stirred solution.

  • Slowly add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EDC_HOBt_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Benzoic Acid, Amine, and HOBt in Anhydrous Solvent cool Cool to 0 °C start->cool add_base Add DIPEA cool->add_base add_edc Add EDC·HCl add_base->add_edc react Stir at Room Temperature for 12-24h add_edc->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with Organic Solvent monitor->dilute wash Aqueous Washes (Acid, Base, Brine) dilute->wash dry Dry, Filter, and Concentrate wash->dry purify Purify by Flash Chromatography dry->purify HATU_Workflow cluster_activation Activation & Coupling cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Benzoic Acid and Amine in DMF add_base Add DIPEA start->add_base add_hatu Add HATU add_base->add_hatu react Stir at Room Temperature for 1-4h add_hatu->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Aqueous Washes dilute->wash dry Dry, Filter, and Concentrate wash->dry purify Purify by Flash Chromatography dry->purify Acyl_Fluoride_Workflow cluster_formation Acyl Fluoride Formation cluster_coupling Amide Coupling cluster_workup Workup & Purification start Dissolve Benzoic Acid in DCM cool Cool to 0 °C start->cool add_reagents Add Collidine and TFFH cool->add_reagents stir_form Stir for 10-15 min add_reagents->stir_form add_amine Add Amine stir_form->add_amine react Stir at Room Temperature for 1-3h add_amine->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with DCM monitor->dilute wash Aqueous Washes dilute->wash dry Dry, Filter, and Concentrate wash->dry purify Purify by Flash Chromatography dry->purify Signaling_Pathway ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) ext_signal->receptor kinase_domain Kinase Domain (ATP Binding) receptor->kinase_domain Activates downstream Downstream Signaling (e.g., RAS-MAPK) kinase_domain->downstream Phosphorylates proliferation Cell Proliferation, Survival downstream->proliferation inhibitor Amide Derivative of 2,4,5-Trifluoro-3-ethoxy benzoic acid inhibitor->kinase_domain Inhibits

References

Application Notes and Protocols: The Role of Transient Directing Groups in C-H Functionalization with a Focus on Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Transient directing groups (TDGs) represent a significant advancement in the field of C-H functionalization, offering a more efficient and atom-economical approach compared to traditional directing groups.[1][2][3] These groups reversibly bind to a substrate, guide a metal catalyst to a specific C-H bond for functionalization, and then dissociate, leaving the native functional group intact.[2][3][4] This strategy avoids the need for separate installation and removal steps, which is a common drawback of classical directing group strategies.[1][3] While the specific role of 2,4,5-Trifluoro-3-ethoxy benzoic acid as a transient directing group is not documented in the reviewed literature, this document provides a comprehensive overview of the principles of transient directing groups and their application in the C-H functionalization of related molecules, such as benzaldehydes and other benzoic acid derivatives.

General Principles of Transient Directing Group Catalysis

Transient directing groups operate through a reversible covalent bond formation with the substrate, creating a temporary chelating moiety that can coordinate to a transition metal catalyst.[2][3] This brings the catalyst into close proximity to the target C-H bond, enabling its selective activation and subsequent functionalization. A common strategy involves the condensation of an amine-based TDG with a carbonyl group on the substrate to form a transient imine, which then directs the C-H activation.[2][4][5]

Logical Workflow of Transient Directing Group Catalysis

TDG_Workflow Substrate Substrate (e.g., Aldehyde) Intermediate Transient Chelation Intermediate Substrate->Intermediate + TDG (reversible) TDG Transient Directing Group (e.g., Amino Acid) TDG->Intermediate Catalyst Metal Catalyst (e.g., Pd(OAc)₂) Catalyst->Intermediate + Catalyst Coupling_Partner Coupling Partner (e.g., Arylboronic Acid) Product Functionalized Product Waste Catalyst Regeneration & TDG Release Product->Waste Intermediate->Product + Coupling Partner - H₂O Waste->TDG Recycled Waste->Catalyst Recycled

Caption: General workflow of C-H functionalization using a transient directing group.

Application in the C-H Functionalization of Benzaldehydes

A prominent application of transient directing groups is the ortho-C-H functionalization of benzaldehydes. In this context, an amino acid or a simple amine can act as a TDG, forming a transient imine with the aldehyde. This imine then directs a palladium or rhodium catalyst to the ortho-C-H bond for various transformations, including arylation, alkylation, and oxygenation.[4][5][6]

Table 1: Examples of Transient Directing Group-Mediated C-H Functionalization of Benzaldehydes

Catalyst SystemTransient Directing GroupFunctionalizationTypical Yield (%)Reference
Pd(OAc)₂Amino AmideFluoroalkoxylation60-85[6]
[Rh(cod)Cl]₂Chiral Amino AcidArylation70-95[3]
Pd(TFA)₂N-Tosylethylenediamineβ-C-H Arylation (Aliphatic)55-80[5]
Pd(II)Chiral AmineArylfluorination65-90[7][8]

C-H Functionalization of Benzoic Acid Derivatives

While the direct use of a transient directing group with a carboxylic acid is less common due to the inherent directing ability of the carboxyl group itself, the principles of directed C-H activation are highly relevant. Benzoic acids are important structural motifs in many drug molecules and natural products.[9] The carboxylic acid group can act as a directing group for ortho-C-H functionalization. For meta-C-H functionalization, a covalently attached directing group is often employed.[9][10]

Table 2: Directed C-H Functionalization of Benzoic Acid Derivatives

PositionCatalyst SystemDirecting Group StrategyFunctionalizationTypical Yield (%)Reference
ortho[Cp*RhCl₂]₂/AgOAcInherent Carboxyl GroupAnnulation with Alkynes75-95[11]
metaPd(OAc)₂Nitrile-based SulfonamideOlefination50-80[9]
metaPd(OAc)₂Nitrile-based TemplateHydroxylation40-70[10]

Reaction Pathway for Directed meta-C-H Functionalization

Meta_Functionalization Start Benzoic Acid Derivative DG_Attach Attach Directing Group Start->DG_Attach Meta_Activation meta-C-H Activation (e.g., Pd-catalyzed) DG_Attach->Meta_Activation Functionalization Functionalization (e.g., Olefination) Meta_Activation->Functionalization DG_Cleavage Cleavage of Directing Group Functionalization->DG_Cleavage Final_Product meta-Functionalized Benzoic Acid DG_Cleavage->Final_Product

Caption: Logical steps for template-assisted meta-C-H functionalization of benzoic acids.

Experimental Protocols

General Protocol for Transient Directing Group-Mediated ortho-C-H Fluoroalkoxylation of Benzaldehydes

This protocol is adapted from a general procedure for the oxygenation of benzaldehydes using an amino amide as a transient directing group.[6]

Materials:

  • Benzaldehyde substrate

  • Amino amide transient directing group (e.g., A9 as referenced in[6])

  • Palladium(II) acetate (Pd(OAc)₂)

  • Electrophilic fluorinating bystanding oxidant (e.g., 1-fluoro-2,4,6-trimethylpyridinium triflate)

  • Fluorinated alcohol (solvent)

  • Trifluoroacetic acid (TFA)

Procedure:

  • To a solution of the benzaldehyde (1.0 equiv.) in the fluorinated alcohol (0.1 M), add the electrophilic fluorinating oxidant (1.0 equiv.).

  • Stir the mixture at the specified temperature (e.g., 80 °C) for a designated period (e.g., 30 minutes).

  • Add Pd(OAc)₂ (10 mol%), the amino amide TDG (50 mol%), and TFA (2.0 equiv.).

  • Continue stirring the reaction mixture at the same temperature for the required duration (e.g., 12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup with water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ortho-fluoroalkoxylated product.

General Protocol for Directed meta-C-H Olefination of Benzoic Acid Derivatives

This protocol is based on a general method for the meta-olefination of benzoic acids using a nitrile-based sulfonamide template.[9]

Materials:

  • Benzoic acid derivative with a pre-installed nitrile-based sulfonamide directing group

  • Palladium(II) acetate (Pd(OAc)₂)

  • Olefin coupling partner

  • Oxidant (e.g., molecular oxygen or other suitable oxidant)

  • Solvent (e.g., HFIP)

Procedure:

  • In a reaction vessel, combine the benzoic acid derivative substrate (1.0 equiv.), Pd(OAc)₂ (10 mol%), and the olefin (2.0-3.0 equiv.).

  • Add the solvent and any necessary additives.

  • Stir the reaction mixture under an atmosphere of the oxidant (e.g., O₂) at an elevated temperature (e.g., 90 °C) for the required time (e.g., 24 hours).

  • After cooling to room temperature, quench the reaction and perform a standard aqueous workup.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers, and remove the solvent in vacuo.

  • Purify the product via column chromatography.

  • The directing group can subsequently be cleaved using established methods to yield the meta-olefinated benzoic acid.

The strategy of employing transient directing groups has proven to be a powerful tool for the efficient and selective C-H functionalization of various organic molecules, particularly those containing carbonyl functionalities. While there is no specific evidence for the use of this compound as a transient directing group in the current literature, the principles and protocols outlined here for related compounds provide a solid foundation for researchers and drug development professionals. The methodologies for directed C-H functionalization of benzoic acid derivatives further highlight the potential for creating complex and valuable molecules through the strategic activation of otherwise inert C-H bonds. Future research may explore the potential of novel fluorinated benzoic acids as transient directing groups or in other aspects of C-H activation chemistry.

References

Application Notes and Protocols: Synthesis of 2,4,5-Trifluoro-3-ethoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2,4,5-Trifluoro-3-ethoxybenzoyl chloride, a potentially valuable intermediate in pharmaceutical and materials science applications. The synthesis is achieved through the chlorination of 2,4,5-Trifluoro-3-ethoxybenzoic acid using thionyl chloride, a common and effective method for the preparation of acyl chlorides from carboxylic acids. This protocol includes reagent specifications, step-by-step instructions, purification methods, and expected outcomes based on analogous reactions.

Introduction

2,4,5-Trifluoro-3-ethoxybenzoyl chloride is a fluorinated aromatic compound with potential utility as a building block in the synthesis of complex organic molecules. The presence of multiple fluorine atoms and an ethoxy group can impart unique electronic properties, metabolic stability, and binding characteristics to target compounds. The conversion of the parent carboxylic acid to the more reactive acyl chloride is a key transformation that enables a variety of subsequent reactions, such as amide and ester formation. The protocol described herein is based on well-established methods for the synthesis of similar fluorinated benzoyl chlorides.

Experimental Protocol

The synthesis of 2,4,5-Trifluoro-3-ethoxybenzoyl chloride is typically achieved by reacting the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Materials:

  • 2,4,5-Trifluoro-3-ethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF), anhydrous

  • Anhydrous toluene (or other inert solvent such as dichloromethane)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a scrubbing system (for HCl and SO₂ byproducts)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus for purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,5-Trifluoro-3-ethoxybenzoic acid. The flask should be under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the flask, add an excess of thionyl chloride (typically 2-5 equivalents). A catalytic amount of anhydrous N,N-dimethylformamide (a few drops) is then carefully added.

  • Reaction: The reaction mixture is stirred and gently heated to reflux (the boiling point of thionyl chloride is approximately 76 °C). The reaction is monitored for the cessation of gas evolution (HCl and SO₂). The reaction time is typically in the range of 2-4 hours.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, the excess thionyl chloride is removed by distillation, initially at atmospheric pressure and then under reduced pressure.

  • Purification: The crude 2,4,5-Trifluoro-3-ethoxybenzoyl chloride can be purified by fractional distillation under reduced pressure to yield the final product as a clear liquid.

Data Presentation

While specific experimental data for the synthesis of 2,4,5-Trifluoro-3-ethoxybenzoyl chloride is not widely published, the following table presents expected and reported data for the closely related synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride, which can serve as a benchmark for this protocol.

Parameter2,4,5-Trifluoro-3-methoxybenzoyl chloride (Reference)2,4,5-Trifluoro-3-ethoxybenzoyl chloride (Expected)
Starting Material 2,4,5-Trifluoro-3-methoxybenzoic acid2,4,5-Trifluoro-3-ethoxybenzoic acid
Chlorinating Agent Thionyl chlorideThionyl chloride
Catalyst N,N-dimethylformamideN,N-dimethylformamide
Reaction Temperature Reflux (approx. 76-80 °C)Reflux (approx. 76-80 °C)
Reaction Time 3-5 hours3-5 hours
Yield ~94%[1]>90%
Purity >98%[1]>98%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 2,4,5-Trifluoro-3-ethoxybenzoyl chloride.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_acid 2,4,5-Trifluoro-3- ethoxybenzoic acid reaction_step Chlorination Reaction (Reflux, 2-4h) start_acid->reaction_step reagents Thionyl Chloride (SOCl₂) N,N-Dimethylformamide (DMF) reagents->reaction_step removal Removal of excess SOCl₂ (Distillation) reaction_step->removal Crude Product purification Fractional Distillation (Reduced Pressure) removal->purification product 2,4,5-Trifluoro-3- ethoxybenzoyl chloride purification->product Purified Product

Caption: Experimental workflow for the synthesis of 2,4,5-Trifluoro-3-ethoxybenzoyl chloride.

References

Application Notes and Protocols for Compounds Derived from 2,4,5-Trifluoro-3-ethoxy benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the biological evaluation of compounds derived from 2,4,5-Trifluoro-3-ethoxy benzoic acid. While specific data for derivatives of this exact molecule are limited in publicly available literature, this guide draws upon established methodologies and findings from structurally similar fluorinated and ethoxy-substituted benzoic acid derivatives to provide a predictive framework for their potential biological activities and the experimental approaches for their validation.

Potential Biological Activities

Based on the analysis of structurally related compounds, derivatives of this compound, such as its amides, esters, and more complex heterocyclic derivatives, are anticipated to exhibit a range of biological activities. The incorporation of fluorine atoms and an ethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets.

Key potential activities include:

  • Anticancer Activity: Fluorinated aromatic compounds have shown promise as anticancer agents. The mechanism of action could involve the inhibition of critical enzymes in cancer cell proliferation and survival, such as histone deacetylases (HDACs) or vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2]

  • Enzyme Inhibition: The electrophilic nature of the fluorinated benzene ring may facilitate interactions with various enzyme active sites. Potential targets include carbonic anhydrases, acetylcholinesterase, α-glucosidase, and α-amylase.[3]

  • Antimicrobial Activity: Benzoic acid derivatives and their esters have a history of use as antimicrobial agents. The specific substitutions on the aromatic ring can modulate this activity against various bacterial and fungal strains.[4][5]

Quantitative Data Summary

The following tables summarize representative quantitative data for biological activities of compounds structurally related to derivatives of this compound. This data is intended to provide a comparative baseline for expected potencies.

Table 1: Anticancer Activity of Related Fluorinated and Benzoic Acid Derivatives

Compound ClassCell LineActivity MetricValueReference
Fluorinated Isatin Derivative (ortho-fluoro)HuTu-80 (Duodenal adenocarcinoma)IC50Moderate Activity[6]
Fluorinated Isatin Derivative (ortho-chloro)HuTu-80 (Duodenal adenocarcinoma)IC50Moderate Activity[6]
Fluorinated Isatin Derivative (bis-fluoro)HuTu-80 (Duodenal adenocarcinoma)IC50Moderate Activity[6]
3,4-dihydroxybenzoic acid (DHBA)HCT-116 (Colon Cancer)Growth Inhibition~50-60%[1]
3,4-dihydroxybenzoic acid (DHBA)HCT-15 (Colon Cancer)Growth Inhibition~50-60%[1]
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHeLa (Cervical Cancer)IC5017.84 µM[7]

Table 2: Enzyme Inhibition by Related Fluorinated and Benzoic Acid Derivatives

Compound ClassEnzyme TargetInhibition MetricValueReference
5-Fluoroindole-2-carboxylic acidAPE1IC5010 µM[8]
3-Amide-5-aryl benzoic acid derivative (11m)P2Y14 ReceptorIC502.18 nM[9]
Fluorinated Phenylsulfonic Ester (2e)α-GlucosidaseIC503.1 µM[3]
Fluorinated Phenylsulfonic Ester (2f)α-AmylaseIC503.1 µM[3]
VEGFR-2 Inhibitor (23j)VEGFR-2IC503.7 nM[2]
3,4-dihydroxybenzoic acid (DHBA)Histone Deacetylase (HDAC)Activity Reduction~68-70%[1]

Table 3: Antimicrobial Activity of Related Ethoxy-Substituted Benzoic Acid Derivatives

Compound ClassMicroorganismActivity MetricValue (µg/mL)Reference
Esters of 3-ethoxy-4-hydroxybenzaldehyde oxime (3n)S. aureusMIC30-60[4]
Esters of 3-ethoxy-4-hydroxybenzaldehyde oxime (3n)K. pneumoniaeMIC30-60[4]
Esters of 3-ethoxy-4-hydroxybenzaldehyde oxime (3n)P. aeruginosaMIC30-60[4]
1,2,4-Oxadiazole-based Benzamide (10a)Botrytis cinerealInhibition84.4% at 100 mg/L[10]
1,2,4-Oxadiazole-based Benzamide (10d)Botrytis cinerealInhibition83.6% at 100 mg/L[10]

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activities of novel compounds derived from this compound.

In Vitro Anticancer Activity - MTT Assay

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., HepG2, HCT-116, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[7][11]

Enzyme Inhibition Assay - α-Glucosidase Inhibition

This protocol describes a method to screen for inhibitors of α-glucosidase, an enzyme relevant to the management of type 2 diabetes.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in DMSO

  • Sodium carbonate (Na2CO3) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution.

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of pNPG solution to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value from a dose-response curve.

Antimicrobial Activity - Broth Microdilution Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial strains.[7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[7]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate typical workflows and signaling pathways relevant to the biological evaluation of the compounds of interest.

experimental_workflow_anticancer cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action cluster_invivo In Vivo Validation start 2,4,5-Trifluoro-3-ethoxy benzoic acid derivatives Amide/Ester Derivatives start->derivatives cell_lines Cancer Cell Lines (e.g., HepG2, HCT-116) mtt_assay MTT Assay for Cytotoxicity (IC50) derivatives->mtt_assay enzyme_assay Enzyme Inhibition Assays (e.g., VEGFR-2, HDAC) derivatives->enzyme_assay cell_lines->mtt_assay apoptosis Apoptosis Assays (e.g., Flow Cytometry) mtt_assay->apoptosis mtt_assay->apoptosis cell_cycle Cell Cycle Analysis mtt_assay->cell_cycle animal_model Xenograft Mouse Model apoptosis->animal_model apoptosis->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy

Caption: Workflow for anticancer drug discovery.

hda_inhibition_pathway compound Benzoic Acid Derivative (e.g., DHBA) hdac HDAC compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetyl_groups Acetyl Groups histones->acetyl_groups Removal of chromatin Chromatin histones->chromatin Compaction of gene_expression Tumor Suppressor Gene Expression chromatin->gene_expression Repression of apoptosis Apoptosis gene_expression->apoptosis Leads to cell_growth Cancer Cell Growth apoptosis->cell_growth Inhibition of antimicrobial_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound Test Compound (Serial Dilutions) plate 96-Well Plate Incubation (24h) compound->plate inoculum Bacterial Inoculum (0.5 McFarland) inoculum->plate mic MIC Determination (Visual Inspection) plate->mic

References

Application Notes and Protocols: 2,4,5-Trifluoro-3-ethoxy benzoic acid as a Precursor for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel anti-infective agents. Fluoroquinolones are a critically important class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The substitution pattern on the quinolone core significantly influences the antimicrobial spectrum and potency. 2,4,5-Trifluoro-3-ethoxy benzoic acid is a valuable fluorinated aromatic carboxylic acid that serves as a key precursor for the synthesis of advanced fluoroquinolone antibiotics. Its trifluoro-substitution pattern is anticipated to enhance bacterial cell wall penetration and binding to the target enzymes. The ethoxy group at the 3-position can be strategically modified or retained to optimize the pharmacokinetic and pharmacodynamic properties of the final antimicrobial compounds.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a potent fluoroquinolone antimicrobial agent, exemplified by a synthetic analogue of Gatifloxacin.

Synthesis of a Gatifloxacin Analogue from this compound

The synthesis of a Gatifloxacin analogue from this compound is a multi-step process that involves the formation of the core quinolone structure followed by the introduction of the piperazine substituent. The overall synthetic scheme is based on established methods for fluoroquinolone synthesis, particularly the Gould-Jacobs reaction and subsequent modifications.

A proposed synthetic pathway is outlined below:

Synthesis_Pathway A 2,4,5-Trifluoro-3-ethoxy benzoic acid B 2,4,5-Trifluoro-3-ethoxy benzoyl chloride A->B SOCl₂ or (COCl)₂ C Diethyl 2-(2,4,5-trifluoro-3-ethoxybenzoyl)malonate B->C Diethyl malonate, Mg(OEt)₂ D Ethyl 2,4,5-trifluoro-3-ethoxybenzoylacetate C->D p-TsOH, H₂O, heat E Ethyl 2-(2,4,5-trifluoro-3-ethoxybenzoyl)-3-ethoxyacrylate D->E Triethyl orthoformate, Acetic anhydride F Ethyl 1-cyclopropyl-6,7-difluoro-8-ethoxy-4-oxo- 1,4-dihydroquinoline-3-carboxylate E->F Cyclopropylamine, K₂CO₃, DMF G 1-Cyclopropyl-6,7-difluoro-8-ethoxy-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid F->G NaOH, H₂O/EtOH, then H⁺ H Gatifloxacin Analogue G->H 2-Methylpiperazine, DMSO, heat

Caption: Proposed synthesis of a Gatifloxacin analogue.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol outlines the initial steps to construct the core quinolone ring system.

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • Diethyl malonate

  • Magnesium ethoxide

  • p-Toluenesulfonic acid (p-TsOH)

  • Triethyl orthoformate

  • Acetic anhydride

  • Cyclopropylamine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous solvents (e.g., Toluene, Dichloromethane)

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve this compound in an anhydrous solvent like toluene. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC. After completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain 2,4,5-Trifluoro-3-ethoxy benzoyl chloride.

  • Malonate Condensation: In a separate flask, prepare a solution of magnesium ethoxide in ethanol. Add diethyl malonate (1.1 equivalents) dropwise at 0°C. To this, add a solution of the previously prepared benzoyl chloride in toluene. Stir the reaction mixture at room temperature for 4-6 hours. Quench the reaction with dilute acid and extract the product with an organic solvent. Purify the crude product to obtain diethyl 2-(2,4,5-trifluoro-3-ethoxybenzoyl)malonate.

  • Hydrolysis and Decarboxylation: Reflux the malonate derivative with p-TsOH in aqueous ethanol to effect hydrolysis and decarboxylation, yielding ethyl 2,4,5-trifluoro-3-ethoxybenzoylacetate.

  • Enol Ether Formation: React the resulting ketoester with triethyl orthoformate and acetic anhydride to form the corresponding enol ether, ethyl 2-(2,4,5-trifluoro-3-ethoxybenzoyl)-3-ethoxyacrylate.

  • Cyclization (Gould-Jacobs type reaction): Dissolve the enol ether in DMF. Add cyclopropylamine (1.1 equivalents) and K₂CO₃ (1.5 equivalents). Heat the mixture to 80-100°C for 4-6 hours. After cooling, pour the reaction mixture into ice water to precipitate the product. Filter, wash with water, and dry to obtain ethyl 1-cyclopropyl-6,7-difluoro-8-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Protocol 2: Synthesis of the Gatifloxacin Analogue and Antimicrobial Testing

This protocol describes the final synthetic step and the evaluation of the antimicrobial activity of the resulting compound.

Materials:

  • Ethyl 1-cyclopropyl-6,7-difluoro-8-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • 2-Methylpiperazine

  • Dimethyl sulfoxide (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton broth

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Hydrolysis of the Ester: Suspend the quinolone ester in a mixture of ethanol and water. Add a 10% aqueous solution of NaOH and reflux for 2-3 hours. Cool the reaction mixture and acidify with dilute HCl to precipitate the carboxylic acid. Filter, wash with water, and dry to yield 1-cyclopropyl-6,7-difluoro-8-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Nucleophilic Substitution: In a sealed vessel, dissolve the carboxylic acid intermediate and 2-methylpiperazine (1.5 equivalents) in DMSO. Heat the mixture to 120-140°C for 12-18 hours. Cool the reaction mixture and pour it into water. Collect the precipitate by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography to obtain the final Gatifloxacin analogue.

  • Antimicrobial Susceptibility Testing (Broth Microdilution):

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Testing_Workflow A Prepare stock solution of Gatifloxacin Analogue B Perform serial dilutions in 96-well plate with Mueller-Hinton broth A->B C Inoculate wells with standardized bacterial suspension B->C D Incubate at 37°C for 18-24 hours C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for antimicrobial susceptibility testing.

Anticipated Antimicrobial Activity

While specific antimicrobial data for a novel Gatifloxacin analogue derived from this compound is not yet available, the activity is expected to be comparable to or potentially enhanced relative to Gatifloxacin and other advanced fluoroquinolones like Moxifloxacin. The following table summarizes the known antimicrobial activity of Gatifloxacin and Moxifloxacin against key bacterial pathogens, providing a benchmark for the expected performance of the synthesized analogue.

Antimicrobial AgentOrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gatifloxacin Staphylococcus aureus≤0.06 - 1.00.120.25
Escherichia coli≤0.016 - >320.030.12
Pseudomonas aeruginosa0.25 - >321.04.0
Moxifloxacin Staphylococcus aureus≤0.015 - 8.00.120.25
Escherichia coli≤0.015 - 4.00.060.25
Pseudomonas aeruginosa0.06 - >324.016.0

Note: MIC values can vary depending on the specific strains and testing methodologies.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The synthesized fluoroquinolone analogue is expected to exert its antimicrobial effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication and transcription.

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process essential for the initiation of replication.

  • Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating replicated daughter chromosomes, allowing for cell division.

The fluoroquinolone molecule stabilizes the complex formed between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome. This disruption of DNA integrity ultimately results in bacterial cell death.

Mechanism_of_Action cluster_bacteria Bacterial Cell A Fluoroquinolone (Gatifloxacin Analogue) B DNA Gyrase (Gram-negative) A->B C Topoisomerase IV (Gram-positive) A->C D DNA Replication & Transcription E Stabilized Enzyme-DNA Complex B->E Inhibition C->E Inhibition F Double-Strand DNA Breaks E->F G Bacterial Cell Death F->G

Caption: Mechanism of action of fluoroquinolones.

Conclusion

This compound is a promising and versatile precursor for the synthesis of novel fluoroquinolone antimicrobial agents. The synthetic protocols provided herein, based on established chemical principles, offer a clear pathway for the development of potent antibacterial compounds. The anticipated antimicrobial activity, benchmarked against successful drugs like Gatifloxacin and Moxifloxacin, suggests that derivatives of this precursor have the potential to be effective against a broad spectrum of bacterial pathogens. Further research and optimization of the synthetic route and extensive biological evaluation are warranted to fully explore the therapeutic potential of these novel compounds in combating infectious diseases.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5-Trifluoro-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4,5-Trifluoro-3-ethoxybenzoic acid. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2,4,5-Trifluoro-3-ethoxybenzoic acid, presented in a question-and-answer format. A plausible synthetic route involves the ethoxylation of a suitable precursor followed by carboxylation. A common precursor would be 1,2,4,5-tetrafluorobenzene. The proposed pathway involves:

  • Selective Ethoxylation: Introduction of the ethoxy group at the 3-position of a fluorinated benzene ring. This can be challenging due to the multiple reactive sites.

  • Ortho-Lithiation and Carboxylation: Directed lithiation at the position ortho to the ethoxy group, followed by quenching with carbon dioxide to form the carboxylic acid.

Issue 1: Low Yield of 3-Ethoxy-1,2,4,5-tetrafluorobenzene (Intermediate)

Q: My initial ethoxylation of 1,2,4,5-tetrafluorobenzene is resulting in a low yield of the desired 3-ethoxy-1,2,4,5-tetrafluorobenzene. What are the likely causes and how can I improve the yield?

A: Low yields in this step are often due to a lack of regioselectivity and competing side reactions. Here are the common causes and troubleshooting steps:

  • Non-selective Ethoxylation: The fluorine atoms on the tetrafluorobenzene ring have similar reactivity, which can lead to a mixture of ethoxylated products.

    • Solution: Employing a bulky base in conjunction with ethanol can favor substitution at the less sterically hindered positions. Careful control of reaction temperature is also crucial; lower temperatures generally favor higher selectivity.

  • Competing Elimination Reactions: If the reaction conditions are too harsh, elimination reactions can occur, leading to the formation of undesirable byproducts.

    • Solution: Use a milder base and maintain a lower reaction temperature. Sodium ethoxide is a common choice, but its reactivity should be modulated by temperature control.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time or slightly increase the temperature. Monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Experimental Protocol: Selective Ethoxylation of 1,2,4,5-tetrafluorobenzene

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add 1,2,4,5-tetrafluorobenzene (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by GC-MS to check for the formation of the desired product and the consumption of the starting material.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Poor Yield during Carboxylation via Grignard Reagent

Q: I am attempting to form the Grignard reagent from the ethoxylated intermediate and then carboxylate it, but the yield of 2,4,5-Trifluoro-3-ethoxybenzoic acid is very low. What could be the problem?

A: Low yields in Grignard reactions, especially with fluorinated aromatic compounds, are a common challenge. The primary issues are often related to the formation and stability of the Grignard reagent.[1][2]

  • Difficulty in Grignard Reagent Formation: The high electronegativity of fluorine atoms can make the formation of the Grignard reagent from the corresponding bromo- or iodo- intermediate difficult.

    • Solution: Ensure that the magnesium turnings are fresh and activated. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Use of highly anhydrous solvents, such as THF or diethyl ether, is critical.

  • Instability of the Grignard Reagent: The presence of multiple electron-withdrawing fluorine atoms can destabilize the Grignard reagent.

    • Solution: Prepare the Grignard reagent at a low temperature (e.g., 0 °C) and use it immediately in the next step. Avoid prolonged storage of the Grignard reagent solution.

  • Side Reactions: The Grignard reagent is a strong base and can react with any acidic protons present in the system, including trace amounts of water.[2]

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents.

Experimental Protocol: Grignard Carboxylation

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 3-bromo-1-ethoxy-2,4,5-trifluorobenzene (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings.

  • Initiate the reaction by gentle heating if necessary. Once initiated, maintain a gentle reflux.

  • After the Grignard reagent has formed (indicated by the disappearance of magnesium), cool the reaction mixture to 0 °C.

  • Bubble dry carbon dioxide gas through the solution or pour the Grignard solution over crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding a dilute solution of hydrochloric acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude benzoic acid.

  • Purify by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for improving the overall yield of the synthesis?

A1: The most critical factor is maintaining strictly anhydrous conditions throughout the entire process, especially during the formation and reaction of the Grignard reagent.[3] Even trace amounts of moisture can quench the Grignard reagent and significantly reduce the yield.

Q2: Are there alternative methods to carboxylation besides using a Grignard reagent?

A2: Yes, an alternative and often more reliable method for ortho-carboxylation of electron-rich aromatic compounds is directed ortho-lithiation followed by quenching with carbon dioxide. This method can offer better regioselectivity and may be more tolerant of certain functional groups.

Q3: How can I confirm the structure of the final product, 2,4,5-Trifluoro-3-ethoxybenzoic acid?

A3: The structure of the final product should be confirmed using a combination of spectroscopic techniques, including:

  • ¹H NMR: To confirm the presence of the ethoxy group and the aromatic proton.

  • ¹⁹F NMR: To confirm the number and positions of the fluorine atoms.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Q4: What are the main safety precautions to consider during this synthesis?

A4:

  • Handling of Reagents: Organolithium reagents and Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere.

  • Solvent Safety: Anhydrous ethers like THF and diethyl ether are highly flammable. Ensure proper ventilation and avoid ignition sources.

  • Exothermic Reactions: The formation of Grignard reagents can be highly exothermic.[3] Use an ice bath for cooling and add reagents slowly to control the reaction rate.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Ethoxylation

Problem Potential Cause Recommended Solution
Low Yield of Desired IsomerNon-selective reactionUse a bulky base; control temperature carefully (lower temperatures are preferred).
Formation of ByproductsCompeting elimination reactionsUse a milder base; maintain a lower reaction temperature.
Incomplete ReactionInsufficient reaction time or temperatureIncrease reaction time; monitor progress by GC or TLC.

Table 2: Troubleshooting Guide for Grignard Carboxylation

Problem Potential Cause Recommended Solution
Reaction Fails to InitiateInactive magnesium surfaceUse fresh, activated magnesium (iodine or 1,2-dibromoethane).[3]
Low Yield of Carboxylic AcidPresence of moistureUse flame-dried glassware and anhydrous solvents.[3]
Instability of Grignard reagentPrepare at low temperature and use immediately.
Formation of Side ProductsReaction with atmospheric CO₂ or moistureMaintain a positive pressure of inert gas.

Mandatory Visualization

Synthesis_Workflow cluster_ethoxylation Step 1: Selective Ethoxylation cluster_carboxylation Step 2: Carboxylation start 1,2,4,5-Tetrafluorobenzene intermediate 3-Ethoxy-1,2,4,5-tetrafluorobenzene start->intermediate NaOEt, EtOH intermediate_carbox 3-Ethoxy-1,2,4,5-tetrafluorobenzene grignard Aryl Grignard Reagent intermediate_carbox->grignard Mg, THF product 2,4,5-Trifluoro-3-ethoxybenzoic acid grignard->product 1. CO₂ 2. H₃O⁺

Caption: Synthetic workflow for 2,4,5-Trifluoro-3-ethoxybenzoic acid.

Troubleshooting_Logic cluster_step1 Ethoxylation Issues cluster_step2 Carboxylation Issues start Low Yield of Final Product low_selectivity Poor Regioselectivity start->low_selectivity side_reactions Side Reactions start->side_reactions incomplete_reaction Incomplete Reaction start->incomplete_reaction grignard_formation Grignard Formation Failure start->grignard_formation grignard_instability Grignard Instability start->grignard_instability moisture Presence of Water start->moisture sol_temp Optimize Temperature low_selectivity->sol_temp Solution sol_base Use Milder Base side_reactions->sol_base Solution sol_time Increase Reaction Time incomplete_reaction->sol_time Solution sol_mg Activate Mg grignard_formation->sol_mg Solution sol_immediate Use Immediately grignard_instability->sol_immediate Solution sol_anhydrous Ensure Anhydrous Conditions moisture->sol_anhydrous Solution

Caption: Troubleshooting logic for low yield synthesis.

References

Technical Support Center: Purification of 2,4,5-Trifluoro-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,4,5-Trifluoro-3-ethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2,4,5-Trifluoro-3-ethoxybenzoic acid?

A1: While the impurity profile depends on the specific synthetic route, common impurities in crude substituted benzoic acids may include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Positional Isomers: Isomeric forms of the target molecule that can be challenging to separate due to similar physical properties.[1]

  • Side-Reaction Products: By-products from the synthesis, which could include products of incomplete reactions or degradation. For example, in related syntheses, phenolic byproducts can form.[2]

  • Residual Solvents: Solvents used in the reaction or initial work-up steps.[1]

  • Catalyst Residues: If a catalyst is used, such as in cross-coupling reactions, residual metals may be present.[3]

Q2: My final product is off-white or yellowish. How can I remove the color?

A2: Discoloration, often a yellow or brownish tint, is typically due to trace organic impurities or tar-like by-products from the synthesis.[1][2] An effective method for color removal is treating the solution with activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities.[1]

Q3: The melting point of my purified product is broad or lower than expected. What does this indicate?

A3: A broad or depressed melting point is a strong indication that the sample is still impure.[1] Impurities disrupt the crystal lattice of the solid, leading to a decrease and broadening of the melting point range. Further purification steps are necessary.

Q4: Which purification technique is most suitable for my crude sample?

A4: The choice of purification technique depends on the nature and quantity of the impurities.

  • Acid-Base Extraction is a good first step to separate the acidic product from neutral or basic impurities.[3]

  • Recrystallization is a powerful technique for removing small amounts of impurities and obtaining a highly pure crystalline product.[3][4]

  • Column Chromatography is highly effective for separating compounds with different polarities, including closely related isomers and by-products.[3][5]

Troubleshooting Guides

This section addresses specific issues that may arise during common purification procedures.

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Product "oils out" instead of forming crystals. The solution is supersaturated at a temperature above the melting point of the impure compound. The solution is too concentrated or cooling too quickly.[1]Reheat the solution, add a small amount of additional solvent to decrease the concentration, and allow it to cool more slowly.[1] Using an insulated container can help moderate the cooling rate.
Low recovery of purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.[1]Use the minimum amount of hot solvent required for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.[1] To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration.
Product is still impure after one recrystallization. The chosen solvent does not effectively differentiate between the product and the impurity. Co-crystallization of impurities is occurring.Perform a second recrystallization, potentially with a different solvent system.[1] If impurities persist, consider an alternative method like column chromatography.
Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of product and impurities (overlapping fractions). The polarity of the eluent (solvent system) is too high or too low. The column is overloaded with the crude sample.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point for acidic compounds is a mixture of hexanes and ethyl acetate with a small amount of acetic acid. Reduce the amount of sample loaded onto the column.
Product does not elute from the column. The eluent is not polar enough to move the acidic product.Gradually increase the polarity of the eluent. For example, slowly increase the percentage of ethyl acetate in a hexane/ethyl acetate system. Adding a small percentage of acetic or formic acid to the eluent can help protonate the carboxylic acid and improve its mobility.
Acid-Base Extraction
Problem Possible Cause(s) Suggested Solution(s)
An emulsion forms between the organic and aqueous layers. The two layers are not separating cleanly, often due to vigorous shaking or the presence of particulate matter.Add a small amount of brine (saturated NaCl solution) to help break up the emulsion.[5] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Low yield of precipitated product after acidification. The aqueous solution was not acidified sufficiently. The product has some solubility in the cold aqueous solution.Check the pH of the solution with pH paper to ensure it is acidic (pH ~2).[3] Cool the solution thoroughly in an ice bath to minimize solubility before filtering the precipitate.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected outcomes for each purification technique. Values are representative and may vary based on the initial purity of the crude material.

Purification Technique Typical Purity Achieved Typical Yield Key Advantages Common Impurities Removed
Acid-Base Extraction 70-90%[3]>90%[3]High capacity, good for initial cleanup.[3]Neutral and basic starting materials/by-products.[3]
Column Chromatography 90-98%[3]70-90%[3]High resolution, separates structurally similar compounds.[3]Isomers, homo-coupled by-products, polar impurities.[3]
Recrystallization >99%[3]60-85%[3]Yields highly pure crystalline solid, excellent for final polishing.[3]Removes trace impurities and residual solvents.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed to purify a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.

  • Solvent Selection: Choose a solvent in which 2,4,5-Trifluoro-3-ethoxybenzoic acid is highly soluble at high temperatures but poorly soluble at low temperatures. A common system for benzoic acids is a mixture of ethanol and water.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent system by heating on a hot plate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This protocol separates the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate in a separatory funnel.

  • Base Wash: Add an equal volume of a 1 M NaOH or saturated NaHCO₃ solution and shake the funnel, venting frequently.[3][5] The deprotonated benzoic acid will move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the bottom aqueous layer into a clean beaker. Extract the organic layer again with the basic solution to ensure complete transfer of the product.[3]

  • Precipitation: Cool the combined aqueous layers in an ice bath and acidify by slowly adding 3 M HCl with stirring until the pH is approximately 2.[3] The purified product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.[3]

Protocol 3: Purification by Flash Column Chromatography

This protocol is suitable for separating the product from impurities with different polarities.

  • Stationary Phase: Prepare a column with silica gel as the stationary phase.

  • Eluent Selection: Determine an optimal solvent system (eluent) using TLC. A typical eluent for an acidic compound might be a gradient of ethyl acetate in hexanes (e.g., starting from 9:1 hexanes:ethyl acetate) with 0.5-1% acetic acid added to keep the product protonated.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and load the dry powder onto the top of the column.

  • Elution: Run the eluent through the column, applying positive pressure. Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2,4,5-Trifluoro-3-ethoxybenzoic acid.

Visualizations

G cluster_0 cluster_1 cluster_2 Crude Crude Product Initial_Assessment Assess Impurity Profile (TLC, NMR) Crude->Initial_Assessment Decision Select Purification Method Initial_Assessment->Decision Extraction Acid-Base Extraction Decision->Extraction Neutral/Basic Impurities Chromatography Column Chromatography Decision->Chromatography Isomers/Polar Impurities Recrystallization Recrystallization Decision->Recrystallization Minor Impurities Analysis Purity Analysis (TLC, mp, NMR) Pure_Product Pure Product (>99%) Recrystallization_Final Final Recrystallization

Caption: General workflow for selecting a purification strategy.

G Start Crude solid dissolved in hot solvent Cooling Cooling solution Start->Cooling Result Observe Outcome Cooling->Result Oiling_Out Product 'Oils Out' Result->Oiling_Out Liquid separates Low_Yield Low Yield of Crystals Result->Low_Yield Few crystals Good_Crystals Good Crystal Formation Result->Good_Crystals Solid forms Fix_Oil Reheat, add more solvent, cool slowly Oiling_Out->Fix_Oil Fix_Yield Cool in ice bath, reduce initial solvent volume Low_Yield->Fix_Yield Fix_Oil->Cooling Fix_Yield->Cooling

Caption: Decision tree for troubleshooting recrystallization.

G start {Start | Crude product dissolved in Organic Solvent (e.g., Ethyl Acetate)} step1 {Step 1: Base Wash | Add aq. NaOH or NaHCO₃ solution. The acidic product is deprotonated. } start->step1 step2 {Layer Separation | { Organic Layer | Neutral/Basic Impurities} | { Aqueous Layer | Deprotonated Product (Salt Form)}} step1->step2 step3 {Step 2: Acidification | Collect aqueous layer. Add aq. HCl until pH ~2. } step2:f1->step3 end {Result | Pure 2,4,5-Trifluoro-3-ethoxybenzoic acid precipitates as a solid.} step3->end

Caption: Diagram illustrating the acid-base extraction workflow.

References

Side reactions and byproduct formation in 2,4,5-Trifluoro-3-ethoxy benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4,5-Trifluoro-3-ethoxybenzoic Acid Synthesis

Welcome to the technical support resource for the synthesis of 2,4,5-Trifluoro-3-ethoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and byproduct formation during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2,4,5-Trifluoro-3-ethoxybenzoic acid and what are the expected side reactions?

A common and effective method is the nucleophilic aromatic substitution (SNAr) of 2,3,4,5-tetrafluorobenzoic acid with sodium ethoxide. While this reaction can be high-yielding, the electron-deficient, highly-fluorinated ring is susceptible to several side reactions.

Potential Side Reactions Include:

  • Over-reaction (Di-substitution): Reaction of the desired product with additional ethoxide, leading to a di-ethoxy byproduct.

  • Regioisomeric Byproduct Formation: Nucleophilic attack at an alternative position on the aromatic ring, most commonly leading to the formation of 2,4,6-Trifluoro-3-ethoxybenzoic acid.

  • Hydrolysis: Reaction with trace amounts of water in the reaction mixture can lead to the formation of hydroxy-trifluorobenzoic acid derivatives.

  • Incomplete Reaction: Residual unreacted 2,3,4,5-tetrafluorobenzoic acid in the final product.

Q2: My NMR analysis shows unexpected peaks suggesting a regioisomeric impurity. How can I confirm its structure and prevent its formation?

The most likely regioisomeric impurity is 2,4,5-Trifluoro-6-ethoxybenzoic acid, arising from ethoxide attack at the C6 position. This occurs due to the strong electron-withdrawing effects of the fluorine atoms and the carboxylate group, which activate multiple sites on the ring for nucleophilic attack.

Troubleshooting & Prevention:

  • Temperature Control: Lowering the reaction temperature can increase the regioselectivity of the substitution. Running the reaction at 0-5 °C is recommended before allowing it to slowly warm to room temperature.

  • Slow Addition of Nucleophile: Adding the sodium ethoxide solution dropwise to the solution of 2,3,4,5-tetrafluorobenzoic acid can help maintain a low concentration of the nucleophile, favoring the desired kinetic product.

  • Solvent Choice: Aprotic polar solvents like DMF or DMSO can influence the selectivity of the reaction. Experimenting with solvent systems may be necessary to optimize the outcome.

Q3: I am observing a significant amount of a di-ethoxylated byproduct. What reaction parameters should I adjust?

Formation of a di-ethoxy byproduct, likely 2,4-Difluoro-3,5-diethoxybenzoic acid, indicates that the reaction conditions are too harsh or the stoichiometry is incorrect.

Troubleshooting & Prevention:

  • Stoichiometry: Use of a slight excess (1.05-1.1 equivalents) of sodium ethoxide is typically sufficient. A large excess will significantly increase the rate of the second substitution.

  • Reaction Time and Temperature: Over-reaction can be minimized by carefully monitoring the reaction progress via TLC or LC-MS and quenching the reaction as soon as the starting material is consumed. Avoid prolonged reaction times or elevated temperatures.

Q4: The final product has a brownish or yellowish tint. What is the cause and how can it be removed?

Discoloration is often due to trace impurities formed from minor side reactions.[1] In syntheses involving aromatic compounds, colored byproducts can form, especially at elevated temperatures.[1]

Purification Recommendations:

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) is often effective at removing colored impurities.

  • Activated Carbon Treatment: Adding a small amount of activated carbon to the solution during the recrystallization process can help adsorb the colored byproducts.[1] The solution should be heated briefly with the carbon and then filtered hot to remove it before crystallization.

Troubleshooting Guide: Low Yield & Purity

This section provides a logical workflow for diagnosing and resolving common issues encountered during the synthesis.

Logical Troubleshooting Workflow

G start Low Yield or Purity Issue (Post-Synthesis) check_sm 1. Verify Starting Material Purity (2,3,4,5-Tetrafluorobenzoic Acid) start->check_sm analyze_crude 2. Analyze Crude Product (NMR, LC-MS) check_sm->analyze_crude impurity_node Identify Major Impurity analyze_crude->impurity_node sm_present Unreacted Starting Material impurity_node->sm_present  Starting Material regio_present Regioisomeric Byproduct impurity_node->regio_present  Regioisomer di_present Di-ethoxy Byproduct impurity_node->di_present  Di-substituted sm_sol Solution: - Increase reaction time/temp moderately - Ensure 1.05 eq. of NaOEt sm_present->sm_sol regio_sol Solution: - Lower reaction temperature (0-5 °C) - Slow addition of NaOEt regio_present->regio_sol di_sol Solution: - Use max 1.1 eq. of NaOEt - Reduce reaction time/temp di_present->di_sol

Caption: Troubleshooting workflow for low yield and purity issues.

Reaction Pathways & Byproduct Formation

The following diagram illustrates the primary reaction pathway to 2,4,5-Trifluoro-3-ethoxybenzoic acid and the competing side reactions that lead to common byproducts.

ReactionPathway SM 2,3,4,5-Tetrafluorobenzoic Acid Product 2,4,5-Trifluoro-3-ethoxybenzoic Acid (Desired Product) SM->Product + NaOEt (Desired Path) (Attack at C3) Byproduct1 2,4,5-Trifluoro-6-ethoxybenzoic Acid (Regioisomer) SM->Byproduct1 + NaOEt (Side Reaction) (Attack at C6) NaOEt Sodium Ethoxide (NaOEt) Byproduct2 2,4-Difluoro-3,5-diethoxybenzoic Acid (Di-substituted Byproduct) Product->Byproduct2 + NaOEt (Over-reaction)

Caption: Synthesis pathway and common side reactions.

Quantitative Data

The regioselectivity of the ethoxylation reaction is highly dependent on temperature. The table below summarizes typical product distribution based on reaction temperature.

Reaction Temperature (°C)Desired Product Yield (%)Regioisomeric Byproduct (%)Di-ethoxy Byproduct (%)
08510< 5
25 (Room Temp)7020~10
505525> 20

Note: Data are representative and may vary based on specific reaction conditions, solvent, and reaction time.

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Trifluoro-3-ethoxybenzoic Acid
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq).

  • Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 5 mL per 1 g of acid).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophile Preparation: In a separate flask, prepare a solution of sodium ethoxide (1.05 eq) in anhydrous ethanol.

  • Addition: Add the sodium ethoxide solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction by pouring it into ice-cold water.

  • Acidification: Acidify the aqueous mixture to pH 1-2 with concentrated HCl. A precipitate should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of hot ethanol.

  • Water Addition: Slowly add hot water to the solution until it becomes slightly cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

References

Troubleshooting guide for the synthesis of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated benzoic acids. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing fluorinated benzoic acids?

There are several established methods for synthesizing fluorinated benzoic acids, with the choice depending on the starting materials, desired substitution pattern, and scale. Key routes include:

  • Oxidation of Fluorotoluenes: A straightforward method where a methyl group on a fluorinated toluene is oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.[1]

  • Diazotization of Aminobenzoic Acids (Balz-Schiemann Reaction): This classic method involves the diazotization of an aminobenzoic acid followed by decomposition of the resulting diazonium salt in the presence of a fluoride source, such as fluoboric acid.[1]

  • Hydrolysis of Fluorinated Benzonitriles: The cyano group of a fluorinated benzonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[2][3] This is a reliable method if the corresponding nitrile is readily available.

  • Carbonation of an Aryl Grignard or Aryllithium Reagent: This involves the reaction of a fluorinated aryl Grignard or aryllithium reagent with carbon dioxide (dry ice) to form the carboxylate salt, which is then acidified.

  • Modern Methods (e.g., Decarboxylative Fluorination): Newer methods, such as copper-mediated decarboxylative fluorination, allow for the synthesis of aryl fluorides directly from benzoic acid precursors under mild, light-catalyzed conditions.[4][5][6]

Q2: How do I select the appropriate fluorinating agent for my reaction?

Fluorinating agents are broadly classified as nucleophilic or electrophilic.[7][8]

  • Nucleophilic Fluorinating Agents (e.g., KF, TBAF, DAST): These reagents deliver a fluoride anion (F⁻) and are used in reactions like the Halex process or for converting hydroxyl groups to fluorides. They are suitable when the substrate has a good leaving group.[7][9]

  • Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI): These reagents deliver an electrophilic fluorine (F⁺) and are used to fluorinate electron-rich species like enolates or activated aromatic rings.[8][9] Reagents containing a nitrogen-fluorine (N-F) bond are among the most common and safest to handle.[8]

The choice depends on the reaction mechanism. For instance, in the Balz-Schiemann reaction, a nucleophilic fluoride source is required to react with the diazonium cation. For direct fluorination of an aromatic ring, an electrophilic agent is typically needed.

Q3: What are the critical safety precautions when working with fluorinating agents?

Handling fluorinating agents requires strict safety protocols due to their toxicity and reactivity.

  • Hydrogen Fluoride (HF): Extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. Always work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, and chemical splash goggles. An HF-specific safety plan and access to calcium gluconate gel for first aid are mandatory.

  • Electrophilic N-F Reagents (e.g., Selectfluor®): While generally more stable and easier to handle than gases like F₂, they are strong oxidizing agents and should be handled with care. Avoid contact with skin and eyes.

  • General Precautions: Always review the Safety Data Sheet (SDS) for the specific reagent before use. Reactions should be conducted in a fume hood, and appropriate quenching procedures should be in place.

Troubleshooting Guide

Problem Area 1: Low Reaction Yield

Q4: My synthesis of 2-fluorobenzoic acid via diazotization of anthranilic acid is giving a very low yield. What are the common pitfalls?

Low yields in this reaction, a variation of the Balz-Schiemann reaction, are often traced to two main issues: instability of the diazonium salt and side reactions.

Troubleshooting Steps:

  • Temperature Control: The diazotization step is highly exothermic. It is critical to maintain a low temperature (typically 0-5°C) throughout the addition of sodium nitrite.[10] Elevated temperatures can cause the diazonium salt to decompose prematurely, often leading to the formation of phenols and tar-like byproducts.[11]

  • Anhydrous Conditions: The presence of water during the fluoride introduction step can lead to the formation of hydroxy-benzoic acids (salicylic acids) as a major side product. Using anhydrous hydrogen fluoride or other non-aqueous fluoride sources can suppress this side reaction.[10]

  • Purity of Reagents: Ensure the starting anthranilic acid is pure. Impurities can interfere with the diazotization process.

  • Order of Addition: Slowly add the sodium nitrite solution to the acidic solution of the aminobenzoic acid to ensure controlled formation of the diazonium salt.

Problem Area 2: Side Reactions and Impurities

Q5: I'm observing a significant amount of a hydroxylated byproduct in my product mixture. How can I minimize its formation?

The formation of hydroxy-benzoic acids is a common side reaction, particularly when using aqueous fluoride sources or if water is present in the reaction mixture.[10]

Troubleshooting Steps:

  • Use Anhydrous Reagents: Employ anhydrous hydrogen fluoride or a non-aqueous solvent system to minimize the presence of water, which acts as a competing nucleophile.[10]

  • Solvent Choice: Solvents like methoxyethyl methyl ether with anhydrous HF and sodium nitrite have been shown to significantly reduce the hydroxylation side reaction.[10]

  • Control Temperature: As mentioned, keeping the temperature low helps maintain the stability of the diazonium intermediate, reducing decomposition pathways that can lead to hydroxylation.

Q6: My reaction produces a complex mixture of byproducts that are difficult to separate. Could benzyne formation be the cause?

Yes, especially during the diazotization of anthranilic acid. The diazonium salt can lose both N₂ and CO₂ to form a highly reactive benzyne intermediate.[10] This intermediate can react with various nucleophiles or undergo dimerization, leading to a complex product mixture.

Troubleshooting Steps:

  • Strict Temperature and Reagent Control: Adhere strictly to low temperatures and controlled addition rates to minimize the decomposition of the diazonium salt into benzyne.[10]

  • Alternative Routes: If benzyne formation is persistent and problematic, consider an alternative synthetic route that avoids the diazotization of anthranilic acid, such as the oxidation of 2-fluorotoluene.[10]

Q7: During a Grignard-based synthesis, I'm getting significant biphenyl impurities. How can this be prevented?

Biphenyl formation is a classic side reaction in Grignard syntheses, resulting from the coupling of the Grignard reagent with unreacted aryl halide.

Troubleshooting Steps:

  • Slow Addition: Add the aryl halide solution dropwise to the magnesium turnings. This maintains a low concentration of the aryl halide, minimizing the coupling side reaction.[10]

  • Temperature Management: While an initiation temperature may be needed, avoid excessive heating. Maintaining a gentle reflux is usually sufficient to sustain the reaction without promoting the biphenyl coupling side reaction.[10]

Problem Area 3: Incomplete Reactions & Purification

Q8: The hydrolysis of my fluorinated benzonitrile to the corresponding benzoic acid is incomplete. How can I drive the reaction to completion?

Incomplete hydrolysis is typically due to insufficient reaction time, temperature, or reagent concentration. Both acidic and basic conditions can be used for hydrolysis.[2][3]

Troubleshooting Steps:

  • Increase Reaction Time/Temperature: Refluxing the mixture for a longer duration can often complete the reaction. For base-catalyzed hydrolysis, ensure the temperature is maintained around 100°C.[12]

  • Ensure Sufficient Reagent: Use an adequate excess of the acid or base to ensure complete hydrolysis.

  • Check for Intermediate: If crystals form upon cooling the basic hydrolysis mixture before acidification, it may be the intermediate benzamide. Adding more sodium hydroxide and refluxing for an additional period can drive the reaction to the carboxylate.[12]

Q9: What are the most effective methods for purifying crude fluorinated benzoic acids?

Purification is essential to remove starting materials and byproducts.

  • Recrystallization: This is a highly effective method for purifying solid fluorinated benzoic acids. Common solvent systems include acetone/water or ethanol/water.[11] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.

  • Acid-Base Extraction: The acidic nature of the carboxyl group allows for easy separation. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., sodium carbonate or bicarbonate). The aqueous layer, containing the benzoate salt, is then separated and re-acidified with an acid like HCl to precipitate the pure fluorinated benzoic acid.[1]

  • Chromatography: For difficult separations or very small scales, column chromatography or preparative thin-layer chromatography can be used.[13]

Data Presentation

Table 1: Comparison of Common Fluorinating Agents

Agent TypeReagent NameAbbreviationCommon ApplicationsKey Considerations
Nucleophilic Diethylaminosulfur trifluorideDASTConversion of alcohols to alkyl fluoridesThermally unstable, can be hazardous.[7]
4-tert-Butyl-2,6-dimethylphenylsulfur trifluorideFLUOLEAD™Conversion of alcohols and carbonylsHigh thermal stability, easier to handle than DAST.[7]
Potassium FluorideKFNucleophilic aromatic substitution (Halex)Requires phase-transfer catalyst or polar aprotic solvent.
Electrophilic N-FluorobenzenesulfonimideNFSIFluorination of enolates, carbanions, aromaticsEffective and widely used, crystalline solid.[8]
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Fluorination of a wide range of nucleophilesStable, easy to handle, powerful fluorinating agent.
N-Fluoro-o-benzenedisulfonimideNFOBSFluorination of organometallics and enolatesEffective reagent for fluorinating carbon nucleophiles.[8]

Table 2: Typical Yields for Selected Fluorinated Benzoic Acid Syntheses

ProductSynthetic RouteStarting MaterialReported YieldReference
p-Fluorobenzoic AcidModified Balz-SchiemannEthyl p-aminobenzoate63–69%Organic Syntheses[1]
3,4,6-Trifluoro-2-methylbenzoic acidAlkylation with Grignard Reagent2,3,4,6-Tetrafluorobenzoic acid92%US Patent 6333431B1[13]
2-Amino-3-fluorobenzoic acidRing opening of 7-fluoroisatin7-Fluoroisatin84-96%Organic Syntheses[11]

Experimental Protocols

Protocol 1: Synthesis of p-Fluorobenzoic Acid via Modified Balz-Schiemann Reaction

This protocol is adapted from Organic Syntheses.[1]

  • Diazotization:

    • In a 5-L round-bottomed flask, prepare a paste of p-carbethoxyaniline hydrochloride by warming 165 g (1 mole) of ethyl p-aminobenzoate with 300 cc of water and 204 cc of concentrated HCl.

    • Cool the flask in an ice-salt bath to 0°C.

    • Mechanically stir the mixture and slowly add a solution of 72.6 g (1 mole) of 95% sodium nitrite in a minimum amount of water, keeping the temperature below 7°C. Diazotization is complete when a faint positive test on starch-iodide paper persists for ten minutes.

  • Formation of Diazonium Fluoborate:

    • Separately, prepare a fluoboric acid solution by dissolving 68 g (1.1 moles) of boric acid in 133 g (4 moles) of 60% hydrofluoric acid in a paraffin-wax coated beaker, keeping the temperature below 25°C.

    • Add the ice-cold fluoboric acid solution rapidly to the stirred diazonium solution, maintaining a temperature below 10°C.

    • A thick paste of p-carbethoxybenzenediazonium fluoborate will precipitate. Continue stirring for 20-30 minutes.

    • Filter the solid and wash sequentially with cold water, cold methyl alcohol, and ether. Dry the solid over concentrated sulfuric acid.

  • Thermal Decomposition:

    • Place the dried fluoborate salt in a large flask and heat gently with a free flame until decomposition begins. The reaction can be vigorous. The product, ethyl p-fluorobenzoate, will distill over.

  • Hydrolysis:

    • Reflux the collected ethyl p-fluorobenzoate for one hour with a solution of 56 g (1 mole) of KOH in 80 cc of 95% ethyl alcohol and 120 cc of water.

    • Filter the solution while hot. Acidify the hot filtrate with concentrated HCl until acid to Congo paper to precipitate the p-fluorobenzoic acid.

    • Cool the mixture, filter the solid, and dry. The crude product can be purified by recrystallization.

Protocol 2: Base-Catalyzed Hydrolysis of a Fluorinated Benzonitrile

This is a general laboratory procedure for the hydrolysis of a nitrile to a carboxylic acid.[2][3][12]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the fluorinated benzonitrile (1 equivalent), sodium hydroxide (e.g., 2-3 equivalents), and a suitable solvent (e.g., a mixture of water and ethanol).

  • Reflux:

    • Heat the mixture to reflux (approx. 100°C) with vigorous stirring. The reaction progress can be monitored by TLC. Continue refluxing for 1-2 hours or until the reaction is complete. Ammonia gas will be evolved.

  • Workup:

    • Cool the reaction mixture to room temperature. If any unreacted benzonitrile is present, it can be removed by extraction with an organic solvent like dichloromethane.

    • Transfer the aqueous phase to a beaker and cool in an ice bath.

  • Acidification:

    • Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). The fluorinated benzoic acid will precipitate out as a solid.

  • Isolation:

    • Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

    • Dry the purified product in a desiccator or a vacuum oven. The purity can be checked by measuring its melting point.

Visualizations

Troubleshooting_Workflow start Start: Low Yield in Fluorobenzoic Acid Synthesis check_temp Was reaction temperature strictly controlled (e.g., 0-5°C)? start->check_temp check_reagents Were anhydrous reagents and solvents used? check_temp->check_reagents Yes optimize_temp Action: Implement ice/salt bath. Use slow, dropwise addition of reagents. check_temp->optimize_temp No check_side_products Analyze byproducts (TLC, GC-MS). Are phenols or benzyne adducts present? check_reagents->check_side_products Yes use_anhydrous Action: Dry solvents. Use anhydrous fluoride source (e.g., anhydrous HF). check_reagents->use_anhydrous No address_phenols Phenols indicate H₂O contamination. Reinforce anhydrous conditions. check_side_products->address_phenols Yes, Phenols address_benzyne Benzyne adducts suggest decomposition. Re-evaluate temperature control or change synthetic route. check_side_products->address_benzyne Yes, Other review_protocol Action: Review stoichiometry and purity of starting materials. check_side_products->review_protocol No significant side products optimize_temp->check_reagents use_anhydrous->check_side_products address_phenols->use_anhydrous address_benzyne->review_protocol end Improved Yield review_protocol->end

Synthetic_Route_Decision_Tree

Balz_Schiemann_Pathway

References

Challenges in the scale-up of 2,4,5-Trifluoro-3-ethoxy benzoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 2,4,5-Trifluoro-3-ethoxy benzoic acid synthesis.

Troubleshooting Guide

Scaling up the synthesis of this compound from the laboratory to pilot or industrial scale can introduce a variety of challenges.[1] The following table outlines potential issues, their probable causes, and recommended solutions to facilitate a smoother transition.

Issue ID Problem Observed Potential Cause(s) Recommended Solutions & Mitigation Strategies
P-01 Low yield of the desired product- Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing or mass transfer limitations at a larger scale.[1] - Degradation of starting materials or product.- Increase reaction time or temperature after careful kinetic analysis. - Implement more efficient stirring or baffled reactors to improve mixing. - Use a different solvent to improve solubility and reaction rate. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.
P-02 Formation of impurities- Presence of moisture or air. - Side reactions due to localized overheating (thermal gradients).[1] - Incorrect stoichiometry of reactants. - Contamination from the reactor or reagents.- Ensure all solvents and reagents are anhydrous. - Improve temperature control and heat dissipation in the reactor. - Carefully control the addition rate of reagents. - Use high-purity starting materials and clean reactors thoroughly.
P-03 Difficulty in product isolation and purification- Product precipitation in an unmanageable form. - Co-precipitation of impurities. - Formation of an emulsion during workup. - Inefficient crystallization.- Optimize the pH and temperature during workup and isolation. - Employ a different solvent system for extraction and crystallization. - Use a filter aid for difficult filtrations. - Consider alternative purification methods like column chromatography for high-purity requirements.
P-04 Inconsistent batch-to-batch results- Variability in raw material quality. - Lack of precise control over reaction parameters. - Inadequate cleaning of the reactor between batches.- Establish strict quality control specifications for all starting materials. - Implement robust process analytical technology (PAT) to monitor and control critical process parameters. - Develop and validate a rigorous cleaning protocol for the reactor system.[1]
P-05 Safety hazards during scale-up- Exothermic reaction leading to a thermal runaway. - Handling of hazardous reagents like thionyl chloride or dimethyl sulfate.[2] - Generation of corrosive byproducts. - Dust explosion risk with the final powdered product.- Conduct calorimetric studies (e.g., DSC or RC1) to understand the reaction's thermal profile. - Implement appropriate engineering controls and provide personal protective equipment (PPE). - Select corrosion-resistant materials for the reactor and associated equipment. - Handle the final product in a well-ventilated area with appropriate dust control measures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves the ethoxylation of a corresponding trifluorohydroxybenzoic acid derivative. For instance, starting from 2,4,5-Trifluoro-3-hydroxybenzoic acid, an etherification reaction can be performed using an ethylating agent in the presence of a base.

Q2: What are the critical parameters to control during the ethoxylation step?

The critical parameters for the ethoxylation step include reaction temperature, the choice of base and solvent, and the type of ethylating agent. Careful control of these parameters is crucial to maximize yield and minimize the formation of impurities.

Q3: How can I minimize the formation of O-vs. C-alkylation byproducts?

The choice of solvent and base can significantly influence the selectivity of O-alkylation over C-alkylation. A polar aprotic solvent and a suitable base can favor the desired O-ethoxylation.

Q4: What are the recommended analytical techniques to monitor the reaction progress and product purity?

High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the disappearance of starting materials and the formation of the product.[3] It can also be used to assess the purity of the final product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation.

Q5: Are there any specific safety precautions to consider when working with fluorinated aromatic compounds?

Fluorinated aromatic compounds can have unique toxicological properties. It is essential to handle these materials in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Experimental Protocols

Protocol: Ethoxylation of 2,4,5-Trifluoro-3-hydroxybenzoic acid

This protocol is a representative method and may require optimization for specific applications and scales.

Materials:

  • 2,4,5-Trifluoro-3-hydroxybenzoic acid

  • Ethyl iodide (or another suitable ethylating agent)

  • Potassium carbonate (or another suitable base)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2,4,5-Trifluoro-3-hydroxybenzoic acid in DMF, add potassium carbonate.

  • Slowly add ethyl iodide to the reaction mixture at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Acidify the mixture with 1M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis Pathway

Synthesis_Pathway Start 2,4,5-Trifluoro-3- hydroxybenzoic acid Product 2,4,5-Trifluoro-3- ethoxybenzoic acid Start->Product Ethoxylation Reagents Ethyl Iodide, K2CO3, DMF Reagents->Start

Caption: Synthesis of 2,4,5-Trifluoro-3-ethoxybenzoic acid.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Product Yield Observed CheckReaction Verify Reaction Completion (TLC/HPLC) Start->CheckReaction CheckPurity Analyze Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckReaction->OptimizeTemp Incomplete OptimizeTime Increase Reaction Time CheckReaction->OptimizeTime Incomplete ImproveMixing Improve Mixing Efficiency CheckReaction->ImproveMixing Incomplete PurifyReagents Purify/Source New Reagents CheckPurity->PurifyReagents Impure End Yield Improved OptimizeTemp->End OptimizeTime->End ImproveMixing->End PurifyReagents->End

Caption: Workflow for troubleshooting low product yield.

References

Technical Support Center: Resolving Impurities in 2,4,5-Trifluoro-3-ethoxy benzoic acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,5-Trifluoro-3-ethoxy benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, quantifying, and resolving impurities encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions related to the purity of this compound samples.

I. Identification and Quantification of Impurities

Q1: What are the potential impurities I might encounter in my this compound sample?

Based on general synthetic routes for fluorinated benzoic acids, potential impurities can be categorized as follows:

  • Starting Materials: Incomplete reaction can lead to the presence of starting materials such as 1,2,3,5-tetrafluorobenzene or related precursors.

  • Intermediates: Depending on the synthetic pathway, intermediates like 2,4,5-trifluoro-3-hydroxybenzoic acid may be present if the ethoxy group introduction is incomplete.

  • Regioisomers: Incomplete or non-selective fluorination or other substitution reactions can result in isomers with different substitution patterns on the aromatic ring.

  • By-products of Side Reactions: Hydrolysis of the ethoxy group back to a hydroxyl group, or incomplete carboxylation can lead to various by-products.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., toluene, ethanol, ethyl acetate) and unreacted reagents can be present.[1]

Q2: I see unexpected peaks in my High-Performance Liquid Chromatography (HPLC) chromatogram. How can I identify them?

Unexpected peaks in an HPLC chromatogram suggest the presence of impurities. A systematic approach is necessary for their identification:

  • Method Verification: Ensure your HPLC method is robust and reproducible. Check for issues like poor peak shape, shifting retention times, or baseline noise, which could indicate problems with the mobile phase, column, or instrument.

  • Peak Shape Analysis: Tailing peaks can indicate interactions between basic impurities and the silica-based column.[2] Peak fronting might suggest column overload.

  • Mass Spectrometry (MS) Detection: Couple your HPLC with a mass spectrometer (HPLC-MS). The mass-to-charge ratio (m/z) of the impurity peaks can provide the molecular weight, which is a critical piece of information for identification.

  • Reference Standards: If you suspect specific impurities (e.g., starting materials), inject known reference standards to see if their retention times match the unknown peaks.

  • Fraction Collection and Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity is present in a sufficient quantity, you can collect the fraction eluting from the HPLC and analyze it by NMR spectroscopy to elucidate its structure.

Q3: How can I quantify the level of impurities in my sample?

Once identified, impurities can be quantified using analytical techniques like HPLC or Gas Chromatography (GC) with appropriate detectors.

  • External Standard Calibration: Prepare a series of solutions with known concentrations of a certified reference standard of the impurity. Generate a calibration curve by plotting the peak area against the concentration. The concentration of the impurity in your sample can then be determined from its peak area.

  • Area Percent Normalization (when a reference standard is unavailable): This method assumes that all components in the sample have a similar detector response. The percentage of an impurity is calculated by dividing its peak area by the total area of all peaks in the chromatogram. This provides an estimate of the impurity level.

Potential Impurity Type Plausible Structure/Identity Recommended Analytical Method Notes
Starting Material 1,2,3,5-TetrafluorobenzeneGC-MSHighly volatile compared to the final product.
Intermediate 2,4,5-Trifluoro-3-hydroxybenzoic acidHPLC-UV, LC-MSWill have a different retention time and mass spectrum.
Regioisomer e.g., 2,3,5-Trifluoro-4-ethoxybenzoic acidHPLC-UV, LC-MS, NMRMay have similar retention times, requiring optimized chromatography. NMR is definitive for structure.
By-product 2,4,5-Trifluorobenzoic acid (from hydrolysis)HPLC-UV, LC-MSWill be more polar than the ethoxy-substituted product.
Residual Solvent Ethanol, Toluene, Ethyl AcetateHeadspace GC-MSStandard method for volatile residual solvents.
II. Purification Strategies and Troubleshooting

Q1: My this compound sample is impure. What is the best way to purify it?

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid sample. The principle relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[3][4]

  • Column Chromatography: For separating mixtures with multiple components or when impurities have similar solubility to the product, column chromatography using a suitable stationary phase (e.g., silica gel) and mobile phase is recommended.[5]

  • Acid-Base Extraction: As a carboxylic acid, your compound can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate solution), leaving non-acidic impurities in the organic phase. The aqueous layer can then be acidified to precipitate the pure product.

Q2: I tried recrystallizing my product, but the purity did not improve significantly. What could be the problem?

Several factors can lead to an unsuccessful recrystallization:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] If the compound is too soluble at low temperatures, recovery will be low. If it is not soluble enough at high temperatures, a large volume of solvent will be needed.

  • Cooling Rate: Cooling the solution too quickly can cause the impurities to be trapped within the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]

  • Insufficient Washing: After filtration, the crystals should be washed with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.[4]

  • Co-crystallization: If an impurity has a very similar structure and solubility to your product, it may co-crystallize. In this case, a different purification technique like column chromatography may be necessary.

Problem Possible Cause Solution
Low Recovery After Recrystallization - Compound is too soluble in the cold solvent.- Too much solvent was used.- Choose a less polar solvent or a solvent mixture.- Use the minimum amount of hot solvent to dissolve the compound.
Oily Precipitate Instead of Crystals - The melting point of the compound is lower than the boiling point of the solvent.- The compound is "salting out" due to high concentration.- Use a lower-boiling point solvent.- Add a small amount of a co-solvent in which the compound is more soluble.
No Crystals Form Upon Cooling - The solution is not supersaturated.- The compound is highly soluble even at low temperatures.- Try to induce crystallization by scratching the inside of the flask or adding a seed crystal.- Evaporate some of the solvent to increase the concentration.
Poor Separation in Column Chromatography - Incorrect mobile phase polarity.- Column overloading.- Adjust the solvent system polarity (e.g., increase or decrease the percentage of the more polar solvent).- Reduce the amount of sample loaded onto the column.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for the analysis of this compound. Method optimization may be required.

  • Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Fluorinated phases can also offer different selectivity for fluorinated compounds.[7][8]

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with a low percentage of Solvent B (e.g., 20-30%).

    • Linearly increase the percentage of Solvent B over 15-20 minutes to elute less polar impurities.

    • Hold at a high percentage of Solvent B to wash the column.

    • Return to the initial conditions and equilibrate the column before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Recrystallization for Purification

This protocol outlines a general procedure for the recrystallization of this compound. Solvent selection is key and may require some experimentation. A mixture of ethanol and water is a good starting point.

  • Solvent Selection: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the impure solid and a minimal amount of the chosen hot solvent until the solid just dissolves.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed.[3]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Vacuum Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Visualizations

Impurity_Identification_Workflow start Impure Sample of this compound analytical_method Select Analytical Method (e.g., HPLC-UV, LC-MS, GC-MS) start->analytical_method run_analysis Perform Analysis analytical_method->run_analysis data_interpretation Interpret Data (Chromatogram/Spectrum) run_analysis->data_interpretation known_impurity Compare with Reference Standards of Known/Suspected Impurities data_interpretation->known_impurity impurity_identified Impurity Identified and Quantified known_impurity->impurity_identified Match unknown_impurity Isolate Impurity (e.g., Preparative HPLC) known_impurity->unknown_impurity No Match structural_elucidation Structural Elucidation (e.g., NMR, High-Resolution MS) unknown_impurity->structural_elucidation impurity_structure_determined Impurity Structure Determined structural_elucidation->impurity_structure_determined no_match No Match match Match Purification_Troubleshooting start Purification Attempt Fails (e.g., Low Purity or Yield) check_method Review Purification Method (Recrystallization, Chromatography, etc.) start->check_method recrystallization_issue Recrystallization Issue? check_method->recrystallization_issue Recrystallization chromatography_issue Chromatography Issue? check_method->chromatography_issue Chromatography solvent_choice Incorrect Solvent? (Check Solubility) recrystallization_issue->solvent_choice Yes cooling_rate Cooling Too Fast? recrystallization_issue->cooling_rate No mobile_phase Incorrect Mobile Phase? chromatography_issue->mobile_phase Yes column_overload Column Overloaded? chromatography_issue->column_overload No solvent_choice->cooling_rate No optimize_solvent Optimize Solvent System solvent_choice->optimize_solvent Yes slow_cooling Ensure Slow Cooling cooling_rate->slow_cooling Yes mobile_phase->column_overload No optimize_mobile_phase Optimize Mobile Phase mobile_phase->optimize_mobile_phase Yes reduce_load Reduce Sample Load column_overload->reduce_load Yes success Successful Purification optimize_solvent->success slow_cooling->success optimize_mobile_phase->success reduce_load->success

References

How to avoid decarboxylation of 2,4,5-Trifluoro-3-ethoxy benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to handle 2,4,5-Trifluoro-3-ethoxy benzoic acid and avoid its unintended decarboxylation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a potential issue for this compound?

A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For aromatic carboxylic acids like this compound, this process can be initiated by heat, and the presence of strong electron-withdrawing groups, such as the three fluorine atoms on the benzene ring, can make the compound more susceptible to this transformation.[1] Unwanted decarboxylation leads to the formation of an impurity (1,3,4-Trifluoro-2-ethoxybenzene), reducing the yield of the desired product and complicating purification processes.

G start Planning Reaction with This compound temp Select Lowest Possible Reaction Temperature start->temp ph Maintain Neutral or Mild pH (Avoid strong acid/base) start->ph catalyst Avoid Copper Catalysts Unless Essential start->catalyst atmosphere Use Inert Atmosphere (N₂ or Ar) start->atmosphere monitor Monitor Reaction Progress (TLC, LC-MS) temp->monitor ph->monitor catalyst->monitor atmosphere->monitor end Successful Reaction: Minimized Decarboxylation monitor->end

References

Stability issues of 2,4,5-Trifluoro-3-ethoxy benzoic acid in storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4,5-Trifluoro-3-ethoxy benzoic acid

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound during storage. The information is curated for researchers, scientists, and professionals in drug development.

Troubleshooting Guides and FAQs

This section addresses common questions and concerns about the stability and handling of this compound.

Q1: I have been storing this compound under ambient laboratory conditions. What are the optimal storage conditions to ensure its stability?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture absorption and potential degradation.[1][2] Storage in a well-ventilated area is also advised to mitigate the buildup of any potential vapors.[3][4]

Q2: I've noticed a change in the physical appearance (e.g., color change, clumping) of my stored this compound. What could be the cause?

A2: A change in the physical appearance of the compound could indicate degradation or contamination. Clumping may suggest moisture absorption, while a color change could be a sign of chemical decomposition. It is crucial to investigate the purity of the material before further use.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, substituted benzoic acids can be susceptible to decarboxylation or ether cleavage under certain conditions such as high temperatures or in the presence of strong acids or bases. Exposure to UV light could also potentially lead to the formation of radical species and subsequent degradation products.

Q4: Are there any known incompatibilities for this compound that I should be aware of during storage and handling?

A4: Yes, this compound should be stored away from strong oxidizing agents and strong bases, as these can cause vigorous reactions and promote degradation.[3][5] It is also good practice to avoid storage with reactive metals.

Q5: How can I assess the stability of my sample of this compound?

A5: The stability of your sample can be assessed by various analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the sample and identify any degradation products by comparing the chromatogram to that of a reference standard. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be employed to characterize the compound's structure and identify any impurities.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the degradation rates of this compound under various storage conditions. Researchers are advised to perform their own stability studies to determine the shelf-life of the compound under their specific laboratory conditions. A generalized approach to such a study is presented in the experimental protocols section.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability of this compound.

1. Materials:

  • This compound (of known initial purity)
  • Vials with inert caps
  • Temperature and humidity-controlled stability chambers
  • HPLC system with a suitable column (e.g., C18)
  • Mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid)
  • Reference standard of this compound

2. Procedure:

  • Accurately weigh a predetermined amount of this compound into several vials.
  • Tightly cap the vials.
  • Place the vials in stability chambers under various stress conditions. Recommended conditions for accelerated studies are:
  • 40°C / 75% Relative Humidity (RH)
  • 25°C / 60% RH (as a control)
  • Exposure to UV light (photostability)
  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each condition.
  • Prepare a solution of the sample at a known concentration.
  • Analyze the sample by HPLC to determine the purity and quantify any degradation products.
  • Compare the results to the initial purity (time 0) and the reference standard.

3. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.
  • Determine the degradation rate constant for each condition.
  • Use the Arrhenius equation to estimate the shelf-life at recommended storage conditions based on the accelerated stability data.

Visualizations

logical_relationship_troubleshooting Troubleshooting Logic for Stability Issues start Observe Change in This compound (e.g., color, clumping) check_storage Review Storage Conditions: - Temperature? - Humidity? - Light Exposure? - Container Seal? start->check_storage check_incompatibility Check for Incompatibility: - Stored with strong bases? - Stored with oxidizing agents? start->check_incompatibility assess_purity Assess Purity: - HPLC - NMR - MS check_storage->assess_purity check_incompatibility->assess_purity is_pure Is Purity Acceptable? assess_purity->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes quarantine Quarantine Lot & Investigate Further is_pure->quarantine No remediate_storage Correct Storage Conditions quarantine->remediate_storage

Caption: Troubleshooting workflow for stability issues.

experimental_workflow Accelerated Stability Study Workflow prep Sample Preparation: - Weigh Compound - Aliquot into Vials stress Expose to Stress Conditions: - 40°C/75% RH - 25°C/60% RH - UV Light prep->stress sampling Sample at Time Points: (0, 1, 2, 4, 8 weeks) stress->sampling analysis Analytical Testing: - HPLC Purity Assay sampling->analysis data Data Analysis: - Plot Degradation Curve - Calculate Rate Constant - Estimate Shelf-life analysis->data

Caption: Workflow for an accelerated stability study.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of 2,4,5-Trifluoro-3-ethoxy benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative overview of validated analytical methods applicable to the quantification of 2,4,5-Trifluoro-3-ethoxy benzoic acid, drawing upon established methodologies for structurally similar fluoro-substituted and ethoxy-substituted benzoic acid derivatives. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The selection of an appropriate analytical technique is contingent upon factors such as required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of typical performance characteristics for each method, based on data from related benzoic acid derivatives.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 1 - 200 µg/mL[1][2]0.01 - 20 µg/mL6 - 44 ng/L (after derivatization)[3]
Correlation Coefficient (r²) > 0.999[1][2]> 0.99Not specified
Accuracy (% Recovery) 98 - 102%[4]85 - 111%71 - 94%[3]
Precision (% RSD) < 2%[4]< 15%[4]Not specified
Limit of Detection (LOD) ~0.3 µg/mL[1]~3 ng/mL[4]~6-44 ng/L[3]
Limit of Quantification (LOQ) ~0.5 µg/mL[4]~10 ng/mL[4]Not specified

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline generalized experimental protocols for the quantification of fluoro-substituted benzoic acids.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the quantification of aromatic carboxylic acids due to its high resolution and sensitivity.[1]

  • Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and data processing software.[4]

  • Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase : A gradient or isocratic elution using a mixture of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (TFA) or citric acid to improve peak shape.[1][5] A typical mobile phase could be a mixture of acetonitrile:water:trifluoroacetic acid (40:60:2, v/v/v).[5]

  • Flow Rate : Typically 1.0 mL/min.[4][5]

  • Detection : UV detection at a wavelength of maximum absorbance for the analyte, which for similar compounds is often around 272 nm.[5]

  • Sample Preparation : Samples are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of compounds in complex matrices and for trace-level quantification.[6]

  • Instrumentation : An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[7]

  • Chromatographic Conditions : Similar to HPLC-UV, a C18 column with a mobile phase of acetonitrile and water with a modifier is common. The analysis time can be very short, often less than 10 minutes.[7]

  • Mass Spectrometry : The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which enhances selectivity and sensitivity.

  • Sample Preparation : Minimal sample preparation, such as dilution and filtration, is often sufficient for clean samples.[7] For more complex matrices, solid-phase extraction (SPE) may be necessary.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like benzoic acids, a derivatization step is required to increase their volatility.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.[4]

  • Derivatization : Esterification is a common derivatization method for carboxylic acids. This can be achieved using reagents like BF₃·MeOH.[3]

  • Column : A capillary column suitable for the analysis of the derivatized analytes.

  • Carrier Gas : Helium or hydrogen is typically used as the carrier gas.

  • Mass Spectrometry : The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

  • Sample Preparation : This involves extraction of the analyte from the sample matrix, followed by the derivatization step. Solid-phase extraction (SPE) is a common technique for sample cleanup and concentration prior to derivatization.[3]

Visualizations

To further clarify the experimental process, the following diagrams illustrate the general workflows for analytical method validation and HPLC-based quantification.

analytical_method_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Sample Sample Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Separation Separation (e.g., HPLC) Injection->Separation Detection Detection (e.g., UV, MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Validation Method Validation Quantification->Validation Check Parameters Result Final Result Validation->Result

General workflow for a validated analytical method.

hplc_workflow cluster_system HPLC System cluster_data_flow Data Flow cluster_output Output Mobile_Phase Mobile Phase A Mobile Phase B Pump Pump Mobile_Phase->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Waste Waste Detector->Waste Data_System Data Acquisition System Detector->Data_System Sample_Vial Sample in Vial Sample_Vial->Injector Chromatogram Chromatogram Data_System->Chromatogram Report Quantitative Report Data_System->Report

Schematic of a typical HPLC system workflow.

References

A Comparative Guide to Synthetic Precursors for 2,4,5-Trifluoro-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polysubstituted fluorinated benzoic acids is a critical step in the development of novel pharmaceuticals and advanced materials. 2,4,5-Trifluoro-3-ethoxybenzoic acid, in particular, is a valuable building block. This guide provides a comparative analysis of three distinct synthetic pathways to this target molecule, focusing on the alternative precursors, reaction mechanisms, and available experimental data to inform strategic synthetic planning.

Comparison of Synthetic Routes

The selection of a synthetic route to 2,4,5-Trifluoro-3-ethoxybenzoic acid is a trade-off between precursor availability, reaction efficiency, and scalability. The following table summarizes the key quantitative metrics for three plausible synthetic strategies.

Synthetic RouteKey PrecursorKey Transformation(s)Reported/Analogous YieldKey Reagents
Route A 2,4,5-Trifluoro-3-hydroxybenzoic acidWilliamson Ether Synthesis~80-90% (inferred from methoxy analog)[1]Ethylating agent (e.g., diethyl sulfate, ethyl iodide), Base (e.g., K₂CO₃, NaOH)
Route B 2,3,4,5-Tetrafluorobenzoic acidNucleophilic Aromatic Substitution (SNAr)Yield is substrate and condition dependentSodium ethoxide, aprotic polar solvent
Route C 1-Bromo-3-ethoxy-2,4,5-trifluorobenzeneGrignard Reaction & CarboxylationHigh yields for similar Grignard reactionsMagnesium, Carbon dioxide

Detailed Experimental Protocols and Methodologies

Route A: Etherification of 2,4,5-Trifluoro-3-hydroxybenzoic acid

This route is arguably the most direct and is based on the well-established Williamson ether synthesis. The precursor, 2,4,5-Trifluoro-3-hydroxybenzoic acid, can be synthesized from tetrafluorophthalic acid.[1]

Experimental Protocol (Inferred from methoxy analog synthesis[1]):

  • Preparation of the Phenoxide: In a round-bottom flask, dissolve 2,4,5-Trifluoro-3-hydroxybenzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF). Add a slight excess of a base, such as potassium carbonate (K₂CO₃), and stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide salt.

  • Etherification: To the reaction mixture, add an ethylating agent, such as diethyl sulfate or ethyl iodide, dropwise.

  • Reaction: Heat the reaction mixture to a temperature of 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route_A precursor 2,4,5-Trifluoro-3-hydroxybenzoic acid intermediate Phenoxide Intermediate precursor->intermediate Base (e.g., K₂CO₃) DMF product 2,4,5-Trifluoro-3-ethoxybenzoic acid intermediate->product Ethylating Agent (e.g., Et₂SO₄) Heat

Figure 1: Synthetic workflow for Route A.

Route B: Nucleophilic Aromatic Substitution (SNAr) of 2,3,4,5-Tetrafluorobenzoic acid

This approach leverages the high reactivity of polyfluorinated benzene rings towards nucleophilic attack. The electron-withdrawing carboxylic acid group activates the ring, and the fluorine at the 3-position is a potential site for substitution.

Experimental Protocol (Generalized):

  • Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Substitution Reaction: To a solution of 2,3,4,5-Tetrafluorobenzoic acid in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or DMF, add the prepared sodium ethoxide solution dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by ¹⁹F NMR spectroscopy or HPLC to observe the disappearance of the starting material and the formation of the product.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and acidified. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification can be achieved by column chromatography or recrystallization.

Route_B precursor 2,3,4,5-Tetrafluorobenzoic acid product 2,4,5-Trifluoro-3-ethoxybenzoic acid precursor->product Sodium Ethoxide Polar Aprotic Solvent

Figure 2: Synthetic workflow for Route B.

Route C: Grignard Reaction of 1-Bromo-3-ethoxy-2,4,5-trifluorobenzene

This classic organometallic approach allows for the formation of the carboxylic acid functionality in the final step. The primary challenge of this route is the synthesis of the required bromo-ethoxy trifluorobenzene precursor.

Experimental Protocol (Generalized):

  • Grignard Reagent Formation: In an oven-dried, three-necked flask equipped with a condenser and a dropping funnel, place magnesium turnings. Add a solution of 1-Bromo-3-ethoxy-2,4,5-trifluorobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. A crystal of iodine may be needed to start the reaction.

  • Carboxylation: Once the Grignard reagent has formed, cool the reaction mixture in an ice bath and bubble dry carbon dioxide gas through the solution, or pour the Grignard solution over crushed dry ice.

  • Work-up: Quench the reaction by the slow addition of an aqueous solution of a weak acid (e.g., ammonium chloride) or a dilute mineral acid.

  • Purification: Extract the product with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Route_C precursor 1-Bromo-3-ethoxy-2,4,5-trifluorobenzene intermediate Grignard Reagent precursor->intermediate Mg, Anhydrous THF product 2,4,5-Trifluoro-3-ethoxybenzoic acid intermediate->product 1. CO₂ 2. H₃O⁺

Figure 3: Synthetic workflow for Route C.

Conclusion

The choice of the optimal synthetic precursor for 2,4,5-Trifluoro-3-ethoxybenzoic acid depends on several factors including the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's capabilities. Route A, the etherification of 2,4,5-Trifluoro-3-hydroxybenzoic acid, appears to be a highly promising and potentially high-yielding approach, especially given the successful precedent with the analogous methoxy compound. Route B offers a more direct approach from a tetrafluorinated precursor, though optimization of selectivity may be required. Route C, while a standard method for carboxylic acid synthesis, is contingent on the accessibility of the specific bromo-ethoxy precursor. Researchers should carefully evaluate these alternatives based on their specific needs and resources.

References

A Comparative Guide to the Biological Efficacy of Ethoxy- and Methoxy-Substituted Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of ethoxy- and methoxy-substituted quinolone antibacterial agents, supported by experimental data from peer-reviewed studies. The focus is on antibacterial efficacy, cytotoxicity, and the underlying mechanism of action, offering valuable insights for the development of new antimicrobial agents.

Executive Summary

The substitution at the C-8 position of the quinolone ring is a critical determinant of the compound's biological activity. Comparative studies reveal a distinct trade-off between the antibacterial potency and the safety profile when comparing C-8 methoxy and C-8 ethoxy substitutions. Generally, C-8 methoxy quinolones exhibit superior antibacterial activity, particularly against Gram-positive bacteria and resistant strains. Conversely, C-8 ethoxy derivatives, while less potent, demonstrate a significantly improved safety profile, with reduced cytotoxicity and phototoxicity.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the biological activities of C-8 ethoxy- and C-8 methoxy-substituted quinolones.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
Quinolone TypeGeneral Activity vs. Gram-Positive BacteriaGeneral Activity vs. Gram-Negative BacteriaActivity vs. Quinolone-Resistant StrainsQuantitative Comparison
C-8 Methoxy-Substituted High Potency[1]High PotencyEnhanced activity, particularly against strains with GyrA mutations[2]Equivalent to highly active 8-F and 8-Cl analogs
C-8 Ethoxy-Substituted Lower PotencyLower PotencyReduced activity compared to methoxy analogsSignificantly less active (MIC values are typically 4 to 8 times higher) than C-8 methoxy analogs[3]
Table 2: Comparative Cytotoxicity and Safety Profile
Quinolone TypeIn Vitro Cytotoxicity (e.g., Clonogenicity)PhototoxicityGeneral Safety Profile
C-8 Methoxy-Substituted ModerateLow to Moderate[4]Generally considered safe, with reduced phototoxicity compared to halogenated quinolones[4][5]
C-8 Ethoxy-Substituted LowLowImproved safety profile with reduced potential for side effects compared to C-8 methoxy analogs[3]

Mechanism of Action: Inhibition of Bacterial DNA Replication

Both ethoxy- and methoxy-substituted quinolones share the same fundamental mechanism of action: the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, quinolones block the progression of the replication fork, leading to a cascade of events that result in bacterial cell death. The substituent at the C-8 position modulates the potency of this inhibition, with the methoxy group generally conferring a stronger interaction with the target enzymes.[2]

Quinolone_Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_enzymes Target Enzymes cluster_inhibition Quinolone Action DNA Bacterial Chromosome (Supercoiled) ReplicationFork Replication Fork DNA->ReplicationFork Unwinding DNAGyrase DNA Gyrase ReplicationFork->DNAGyrase Relieves positive supercoiling TopoIV Topoisomerase IV ReplicationFork->TopoIV Decatenates daughter chromosomes DNAGyrase->DNA Introduces negative supercoils CleavageComplex Stable Quinolone-Enzyme-DNA Cleavage Complex DNAGyrase->CleavageComplex TopoIV->CleavageComplex Quinolone Ethoxy/Methoxy Substituted Quinolone Quinolone->CleavageComplex Binds to and stabilizes ReplicationBlock Replication Fork Arrest CleavageComplex->ReplicationBlock Blocks DNA re-ligation CellDeath Bacterial Cell Death ReplicationBlock->CellDeath Leads to

Caption: Mechanism of action of substituted quinolones.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method.

  • Preparation of Quinolone Solutions: Stock solutions of the test quinolones are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the quinolone that completely inhibits visible bacterial growth.

MIC_Assay_Workflow Start Start PrepareQuinolones Prepare Serial Dilutions of Ethoxy & Methoxy Quinolones in 96-well plate Start->PrepareQuinolones PrepareInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->PrepareInoculum InoculatePlate Inoculate Plate with Bacterial Suspension PrepareQuinolones->InoculatePlate PrepareInoculum->InoculatePlate Incubate Incubate at 37°C for 16-20 hours InoculatePlate->Incubate ReadMIC Visually Inspect for Growth and Determine MIC Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Mammalian cells (e.g., CHO, HepG2) are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the ethoxy- and methoxy-substituted quinolones. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value (the concentration that inhibits 50% of cell viability) is then calculated.

DNA Gyrase/Topoisomerase IV Inhibition Assay

These assays measure the ability of the quinolones to inhibit the enzymatic activity of their targets. A common method is the supercoiling inhibition assay for DNA gyrase.

  • Reaction Setup: The reaction mixture is prepared on ice and typically contains assay buffer, relaxed plasmid DNA (e.g., pBR322) as the substrate, ATP, and the purified DNA gyrase enzyme.

  • Inhibitor Addition: Varying concentrations of the test quinolones are added to the reaction mixtures.

  • Incubation: The reaction is initiated by transferring the mixture to 37°C for a defined period (e.g., 30-60 minutes), allowing the enzyme to introduce negative supercoils into the relaxed plasmid DNA.

  • Reaction Termination: The reaction is stopped by adding a stop buffer containing a detergent (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: The DNA products are separated on an agarose gel. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band with increasing quinolone concentration. The IC₅₀ is the concentration of the compound that inhibits 50% of the supercoiling activity. A similar principle applies to topoisomerase IV decatenation assays, where the substrate is catenated DNA.

References

Confirming the Structure of 2,4,5-Trifluoro-3-ethoxy benzoic acid via X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystallographic structure of 2,4,5-Trifluoro-3-ethoxy benzoic acid with other relevant benzoic acid derivatives. Detailed experimental protocols and supporting data are presented to aid in the structural verification and analysis of this compound, which is of significant interest in medicinal chemistry and materials science.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and compares them with two other well-characterized benzoic acid derivatives. This comparison allows for an understanding of the structural effects of different substituents on the benzoic acid scaffold.

ParameterThis compound (Hypothetical Data)Benzoic Acid[1]2-Acetylamino-benzoic acid[2][3]
Formula C9H7F3O3C7H6O2C9H9NO3
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cFdd2
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95°a = 5.51 Å, b = 5.14 Å, c = 21.96 Å, β = 97.4°a = 10.848(1) Å, b = 30.264(1) Å, c = 10.577(1) Å
Key Bond Lengths (Å) C-C (aromatic): 1.38-1.41, C-C (carboxyl): 1.49, C=O: 1.22, C-O: 1.32, C-F: 1.34-1.36, C-O (ethoxy): 1.37, O-C (ethoxy): 1.43C-C (aromatic): 1.38-1.40, C-C (carboxyl): 1.48, C=O: 1.25, C-O: 1.28C-C (aromatic): 1.37-1.40, C-C (carboxyl): 1.493(3), C=O: 1.213(3), C-O: 1.310(3)
**Key Bond Angles (°) **C-C-C (aromatic): ~120, O-C=O: 123C-C-C (aromatic): ~120, O-C=O: 122.5C-C-C (aromatic): 118.5-122.3, O-C=O: 122.3(2)
Molecular Packing Forms centrosymmetric dimers via hydrogen bonding between carboxyl groups.Forms centrosymmetric dimers through hydrogen bonds between carboxyl groups.[1]Characterized by N—H···O and O—H···O hydrogen bonds, leading to its crystal cohesion.[2][3]

Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines the key steps for determining the crystal structure of a small organic molecule like this compound.

1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[4][5] A common and effective method for small molecules is slow evaporation from a suitable solvent.

  • Solvent Selection: The solubility of the compound is first tested in a range of solvents to identify a solvent in which the compound is moderately soluble.

  • Crystallization: A nearly saturated solution of this compound is prepared in the chosen solvent (e.g., ethanol/water mixture, acetone, or ethyl acetate). The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent over several days to weeks should yield single crystals suitable for diffraction, typically with dimensions greater than 0.1 mm.[5]

2. Crystal Mounting and Data Collection:

  • A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.

  • The crystal is then exposed to a monochromatic X-ray beam.[5] The diffraction pattern is recorded on a detector as the crystal is rotated. A complete dataset is collected by systematically rotating the crystal through a range of angles.

3. Data Processing and Structure Solution:

  • The collected diffraction images are processed to determine the intensities and positions of the diffraction spots.

  • The unit cell parameters and the space group of the crystal are determined from the diffraction pattern.

  • The phase problem is solved using direct methods, which is a common approach for small molecules with fewer than 1000 non-hydrogen atoms.[5] This provides an initial electron density map.

4. Structure Refinement and Validation:

  • An initial molecular model is built into the electron density map.

  • The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • The final structure is validated by checking various crystallographic parameters and ensuring that the model is chemically reasonable.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Crystallography cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_refinement Finalization synthesis Synthesis & Purification of This compound crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing (Integration & Scaling) xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

References

Safety Operating Guide

Personal protective equipment for handling 2,4,5-Trifluoro-3-ethoxy benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2,4,5-Trifluoro-3-ethoxybenzoic acid. Adherence to these procedures is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

2,4,5-Trifluoro-3-ethoxybenzoic acid is classified as a substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.[2][3][4][5]

Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1][2][3][4][6]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation before and during use.[2][6][7]
Body Protection Laboratory Coat or ApronA chemical-resistant apron or lab coat must be worn to protect against skin contact.[2][3][4][6]
Respiratory Protection RespiratorUse a suitable respirator with the correct filter if working in an area with insufficient ventilation or when dust may be generated.[1][2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

Handling Procedures

  • Ventilation: Always handle 2,4,5-Trifluoro-3-ethoxybenzoic acid in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[5][6]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1] Do not breathe in dust.[1]

  • Transporting: When moving the chemical, use a protective bottle carrier to prevent spills.[3][6]

  • Hygiene: Wash hands thoroughly after handling the substance.[1][8] Do not eat, drink, or smoke in the laboratory.[1][8]

Storage Procedures

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][8][9]

  • Incompatible Materials: Store separately from strong bases and strong oxidizing agents.[1]

  • Location: Do not store corrosive chemicals above eye level.[6]

Emergency and Disposal Plan

Immediate and appropriate action during an emergency is crucial. Proper disposal of chemical waste is mandatory to ensure environmental and personnel safety.

Emergency Procedures

Emergency SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill Evacuate the area. For small spills, use an inert absorbent material and place it in a labeled hazardous waste container. Ensure adequate ventilation.[10]

Disposal Plan

  • Waste Classification: 2,4,5-Trifluoro-3-ethoxybenzoic acid and its containers must be treated as hazardous waste.

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name and hazard pictograms.[10]

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[10][11] For halogenated compounds, incineration with a flue gas scrubber is often the required disposal method.[1]

Workflow for Safe Handling

prep Preparation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handling in Fume Hood ppe->handling storage Secure Storage handling->storage disposal Waste Disposal handling->disposal emergency Emergency Procedures handling->emergency

Caption: Workflow for the safe handling of 2,4,5-Trifluoro-3-ethoxybenzoic acid.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2,4,5-Trifluoro-3-ethoxy benzoic acid
Reactant of Route 2
Reactant of Route 2
2,4,5-Trifluoro-3-ethoxy benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.